molecular formula C8H12BNO3 B1422091 (2-Ethoxy-5-methylpyridin-3-yl)boronic acid CAS No. 1162256-87-2

(2-Ethoxy-5-methylpyridin-3-yl)boronic acid

Cat. No.: B1422091
CAS No.: 1162256-87-2
M. Wt: 181 g/mol
InChI Key: YABYKZFYIQYKMI-UHFFFAOYSA-N
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Description

(2-Ethoxy-5-methylpyridin-3-yl)boronic acid (CAS 1162256-87-2) is a high-value pyridine-based boronic acid ester that serves as a versatile building block in organic synthesis and medicinal chemistry research . With a molecular formula of C8H12BNO3 and a molecular weight of 181.00 g/mol, this compound is particularly useful as a reagent in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This reaction is fundamental for constructing biaryl and heterobiaryl structures commonly found in active pharmaceutical ingredients (APIs) and functional materials. The strategic substitution pattern on the pyridine ring, featuring an ethoxy group at the 2-position and a methyl group at the 5-position, creates a distinct electronic and steric profile that can influence both the reactivity and the physicochemical properties of the final molecules . In medicinal chemistry, boronic acids are privileged pharmacophores due to their ability to act as bioisosteres and form reversible covalent bonds with biological targets . The boronic acid functional group can confer unique biological activity, as demonstrated by FDA-approved boronic acid drugs like the proteasome inhibitor Bortezomib . Researchers can leverage this compound to synthesize analogs for probing enzyme inhibition, particularly against serine proteases, or for developing new candidates in oncology and antibacterial research . The compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability and purity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-ethoxy-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)4-6(2)5-10-8/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABYKZFYIQYKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681734
Record name (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162256-87-2
Record name (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Ethoxy-5-methylpyridin-3-yl)boronic acid: A Comprehensive Technical Guide for Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridylboronic Acids in Modern Drug Discovery

Pyridylboronic acids and their derivatives are indispensable building blocks in contemporary medicinal chemistry and materials science. Their utility primarily stems from their role as key coupling partners in the Suzuki-Miyaura reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction allows for the efficient assembly of complex biaryl and heterobiaryl structures, which are prevalent in a vast array of biologically active molecules. The pyridine motif, in particular, is a common feature in many pharmaceuticals, imparting favorable properties such as improved solubility, metabolic stability, and target-binding interactions.[1][2] (2-Ethoxy-5-methylpyridin-3-yl)boronic acid is a functionalized pyridylboronic acid that offers multiple points for molecular elaboration, making it a valuable intermediate in the synthesis of novel drug candidates and functional materials. This guide provides an in-depth exploration of the synthesis and characterization of this important compound, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a lithium-halogen exchange reaction of a suitable halogenated precursor, followed by borylation with a trialkyl borate. This method offers a reliable and scalable route to the desired product.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process, starting from a readily available dihalopyridine derivative.

Synthesis_Workflow Start 3-Bromo-2-chloro-5-methylpyridine Step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Borylation (Triisopropyl borate) Intermediate->Step2 Boronate_Ester Boronate Ester Intermediate Step2->Boronate_Ester Step3 Ethoxylation & Hydrolysis (NaOEt, then acid workup) Boronate_Ester->Step3 Product This compound Step3->Product Suzuki_Coupling Boronic_Acid This compound Reaction Suzuki-Miyaura Cross-Coupling Boronic_Acid->Reaction Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Product Coupled Product (Ar-Pyridine) Reaction->Product

References

physical and chemical properties of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Ethoxy-5-methylpyridin-3-yl)boronic acid for Advanced Research and Development

Introduction

This compound is a substituted heteroaromatic boronic acid, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. As versatile building blocks, heteroaryl boronic acids are pivotal reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and hetero-biaryl scaffolds that form the core of numerous pharmaceutical agents.[1][2][3] The specific arrangement of the ethoxy and methyl substituents on the pyridine ring modifies the electronic properties and steric profile of this molecule, offering unique reactivity and opportunities for molecular design.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's identity, physicochemical properties, analytical characterization protocols, chemical reactivity, and stability considerations. The focus is on delivering field-proven insights and robust methodologies to ensure successful application and interpretation of results in a laboratory setting.

Molecular Identity and Physicochemical Properties

The fundamental identity of a reagent is the cornerstone of reproducible science. The structural and key physical properties of this compound are summarized below.

Molecular Structure

The structure combines a pyridine core, a boronic acid functional group, an electron-donating ethoxy group, and a methyl group.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

Quantitative physical data for this specific compound is not extensively published. The following table consolidates available information from chemical suppliers and databases. The lack of a reported melting point may suggest decomposition upon heating.

PropertyValueSource(s)
CAS Number 1162256-87-2[4][5]
Molecular Formula C₈H₁₂BNO₃[6][7]
Molecular Weight 180.998 g/mol [6][7]
Appearance Solid (form not specified)[8]
Storage Conditions Refrigerated (2-8°C), under inert atmosphere[7][9]
pKa Not experimentally reported. Expected to be in the range of 8-9 for the boronic acid moiety, influenced by the pyridine ring.[10][11]-
Solubility Low solubility in water is expected, a common trait for many arylboronic acids.[12] Soluble in organic solvents like dioxane, THF, and DMF used for cross-coupling.-

Analytical Characterization: A Validating Workflow

Confirming the identity, purity, and stability of the boronic acid is critical before its use in synthesis. Boronic acids, particularly heteroaromatic ones, can degrade via protodeboronation or form boroxine anhydrides.[13][14] A multi-technique approach is mandatory for quality control.

G cluster_sample Sample Batch cluster_analysis Analytical Workflow cluster_nmr_detail NMR Suite cluster_results Validation Output Sample New Reagent Bottle LCMS LC-MS Analysis (Purity & Mass ID) Sample->LCMS NMR NMR Spectroscopy (Structure ID) Sample->NMR Purity Purity ≥ 95%? LCMS->Purity H1_NMR ¹H NMR Identity Structure Confirmed? NMR->Identity C13_NMR ¹³C NMR B11_NMR ¹¹B NMR Decision Proceed to Synthesis Purity->Decision Identity->Decision

Caption: Workflow for the analytical validation of this compound.

Protocol: Full Spectroscopic Characterization

This protocol describes the necessary steps to validate a new batch of the title compound.

Objective: To confirm the structural integrity and purity of this compound.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

  • LC-MS system with ESI source

Procedure:

  • Sample Preparation (NMR):

    • Accurately weigh ~5-10 mg of the compound.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable B(OH)₂ protons.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals:

      • ~8.0-8.5 ppm: A singlet or narrow doublet for the proton at C4.

      • ~7.5-8.0 ppm: A singlet or narrow doublet for the proton at C6.

      • ~4.4 ppm: A quartet for the -OCH₂- protons of the ethoxy group.

      • ~2.3 ppm: A singlet for the -CH₃ protons of the methyl group.

      • ~1.4 ppm: A triplet for the -CH₃ protons of the ethoxy group.

      • Variable (often broad): A signal for the two -OH protons on the boron atom, which may exchange with residual water in the solvent.[15]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Eight distinct signals corresponding to the eight carbon atoms in the molecule. The C-B carbon signal may be broad due to quadrupolar relaxation of the boron nucleus.[16]

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • Causality: ¹¹B NMR is a direct and highly sensitive method for observing the boron center. The chemical shift provides information about the coordination state of the boron atom.

    • Expected Signal: A broad singlet between +25 to +35 ppm is characteristic of a trigonal (sp² hybridized) arylboronic acid.[15] A shift closer to +5 to +10 ppm would indicate the presence of a tetrahedral (sp³ hybridized) boronate species, which could form in the presence of diols or certain nucleophilic solvents.

  • LC-MS (ESI+) Analysis:

    • Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Inject onto a C18 reverse-phase column.

    • Expected Result: The primary peak in the chromatogram should correspond to the desired compound. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 182.0 .

Chemical Reactivity, Stability, and Handling

Understanding the reactivity profile and inherent stability challenges of this reagent is paramount for its successful deployment in synthesis.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[17] The reaction is a cornerstone of modern drug discovery for synthesizing biaryl and hetero-biaryl structures.[2][18]

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add Ar-X pd2 Ar-Pd(II)-X      L₂ add->pd2 trans Transmetalation pd2->trans ar_pd_ar Ar-Pd(II)-Ar'      L₂ trans->ar_pd_ar ar_b Ar'-B(OH)₂ (Base, OH⁻) ar_b->trans elim Reductive Elimination ar_pd_ar->elim elim->pd0 Regeneration product Ar-Ar' elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Objective: To synthesize a biaryl product by coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (Ar-Br, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[17]

  • Degassing:

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.

  • Reagent Addition:

    • Add the solvent mixture via syringe.

    • Add the palladium catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Stability and Handling Considerations

Heteroaryl boronic acids are often less stable than their simple aryl counterparts.[13][14]

  • Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This process can be accelerated under basic or acidic conditions and is a significant cause of yield loss.[13]

  • Trimerization: Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine. While this is an equilibrium process, the presence of boroxine can complicate stoichiometry. Storing the compound under dry, inert conditions minimizes boroxine formation.[12]

  • Recommended Handling:

    • Storage: Always store this compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated (2-8°C) as recommended.[7][9]

    • Weighing: Weigh the reagent quickly in a dry environment to minimize exposure to atmospheric moisture.

    • Reaction Conditions: In Suzuki couplings, using anhydrous solvents and ensuring the reaction is under a robust inert atmosphere can improve reproducibility and yield by minimizing decomposition.

Applications in Drug Development

The utility of boronic acids in medicinal chemistry is twofold: as key synthetic intermediates and as pharmacophores themselves.[3][19]

  • Synthetic Building Blocks: The primary role of this compound is as a versatile building block. The Suzuki-Miyaura reaction allows for its incorporation into complex molecular architectures, providing a reliable method to access novel chemical matter for screening and lead optimization programs.[2][20] The substituted pyridine motif is a common feature in many biologically active compounds, where it can act as a hydrogen bond acceptor and modulate solubility and metabolic stability.

  • Boronic Acid as a Pharmacophore: The boronic acid functional group itself is a unique pharmacophore. As a Lewis acid, it can form reversible covalent bonds with diols or the hydroxyl groups of serine residues in enzyme active sites.[6][12] This property has been exploited in the design of potent enzyme inhibitors. The most notable examples are the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), which are FDA-approved drugs for treating multiple myeloma.[3] While this specific compound is primarily a building block, its structural class highlights the broader potential of boronic acids in drug design.

Safety Summary

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, compounds of this class are generally considered hazardous. A structurally similar compound, (2-Ethoxy-6-methylpyridin-3-yl)boronic acid, carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Handling: Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Exposure: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable, specialized reagent for the synthesis of complex heterocyclic molecules. Its successful application hinges on a thorough understanding of its properties, a commitment to rigorous analytical validation, and careful handling to mitigate its inherent instabilities. By employing the robust protocols and adhering to the handling guidelines detailed in this document, researchers can confidently leverage this building block to advance their synthetic and medicinal chemistry programs.

References

Spectroscopic and Structural Elucidation of 2-Ethoxy-5-methylpyridine-3-boronic acid (CAS 1162256-87-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, pyridine-based organoboron compounds are indispensable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has paved the way for the efficient construction of complex molecules, particularly in the realm of pharmaceutical and materials science. This guide focuses on the comprehensive spectroscopic characterization of a key pyridine derivative, 2-Ethoxy-5-methylpyridine-3-boronic acid (CAS 1162256-87-2).

The precise structural confirmation of such reagents is paramount to ensure the desired outcome of subsequent synthetic transformations. This document provides an in-depth analysis of the expected spectroscopic signature of 2-Ethoxy-5-methylpyridine-3-boronic acid, leveraging predictive models and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, empowering researchers to independently verify the integrity of this versatile reagent.

Molecular Structure and Properties

Chemical Name: 2-Ethoxy-5-methylpyridine-3-boronic acid CAS Number: 1162256-87-2 Molecular Formula: C₈H₁₂BNO₃ Molecular Weight: 181.00 g/mol

The structure, illustrated below, features a pyridine ring substituted with an ethoxy group at the 2-position, a methyl group at the 5-position, and a boronic acid functional group at the 3-position. This unique arrangement of substituents dictates its reactivity and its distinct spectroscopic characteristics.

N1 N C2 C N1->C2 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 B1 B C3->B1 C5 C C4->C5 C6 C C5->C6 C9 CH3 C5->C9 C6->N1 C7 CH2 O1->C7 C8 CH3 C7->C8 O2 OH B1->O2 O3 OH B1->O3

Caption: Chemical structure of 2-Ethoxy-5-methylpyridine-3-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Ethoxy-5-methylpyridine-3-boronic acid.

Note: The following spectral data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the pyridine ring, the ethoxy group, and the methyl group. The protons of the boronic acid's hydroxyl groups are often broad and may undergo exchange with residual water in the NMR solvent, leading to a variable chemical shift.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.1 - 8.3Doublet (d)1HPyridine H-6
~7.8 - 8.0Doublet (d)1HPyridine H-4
~4.3 - 4.5Quartet (q)2H-OCH₂CH₃
~2.3 - 2.5Singlet (s)3HPyridine -CH₃
~1.3 - 1.5Triplet (t)3H-OCH₂CH₃
Variable (broad)Singlet (br s)2H-B(OH)₂

Causality of Predicted Shifts:

  • The downfield chemical shifts of the pyridine protons (H-6 and H-4) are due to the deshielding effect of the electronegative nitrogen atom and the overall aromatic system.

  • The quartet and triplet pattern of the ethoxy group is a classic ethyl spin system.

  • The singlet for the methyl group is expected as it has no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~160 - 165Pyridine C-2 (attached to O)
~145 - 150Pyridine C-6
~140 - 145Pyridine C-4
~130 - 135Pyridine C-5 (attached to CH₃)
~120 - 125Pyridine C-3 (attached to B)
~60 - 65-OCH₂CH₃
~18 - 22Pyridine -CH₃
~13 - 16-OCH₂CH₃

Rationale for Carbon Chemical Shifts:

  • The carbon attached to the ethoxy group (C-2) is expected to be the most downfield due to the strong deshielding effect of the oxygen atom.

  • The carbon bearing the boronic acid group (C-3) is often difficult to observe due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6) instrument Place sample in a 400 MHz (or higher) NMR spectrometer dissolve->instrument Transfer to NMR tube h1_acq Acquire ¹H spectrum (e.g., 16 scans) instrument->h1_acq c13_acq Acquire ¹³C spectrum (e.g., 1024 scans) instrument->c13_acq process Apply Fourier transform, phase correction, and baseline correction h1_acq->process c13_acq->process integrate Integrate ¹H signals process->integrate peak_pick Peak pick ¹H and ¹³C signals process->peak_pick

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Ethoxy-5-methylpyridine-3-boronic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for observing the exchangeable protons of the boronic acid.

  • Instrument Setup: Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16 to 64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) will be necessary.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Expected Mass Spectrometry Data

For 2-Ethoxy-5-methylpyridine-3-boronic acid (MW = 181.00 g/mol ), electrospray ionization (ESI) is a suitable technique.

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 182.0. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed at an m/z of around 180.0.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for boronic acids may involve the loss of water or the boronic acid group itself.

Experimental Protocol for Mass Spectrometry

cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) instrument_ms Infuse the sample solution into an ESI mass spectrometer dissolve_ms->instrument_ms scan_ms Acquire mass spectrum in both positive and negative ion modes instrument_ms->scan_ms analyze_ms Identify the molecular ion peak and analyze fragmentation patterns scan_ms->analyze_ms hrms (Optional) Perform HRMS for exact mass determination analyze_ms->hrms

Caption: Workflow for Mass Spectrometric analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500). It is advisable to acquire data in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak. If high-resolution mass spectrometry (HRMS) is available, determine the exact mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Anticipated IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3600 - 3200BroadO-H stretching (boronic acid, H-bonded)
3100 - 3000MediumAromatic C-H stretching
2980 - 2850MediumAliphatic C-H stretching (ethoxy and methyl)
1600 - 1550Medium-StrongC=N and C=C stretching (pyridine ring)
1380 - 1340StrongB-O stretching
1250 - 1200StrongC-O stretching (ethoxy)

Experimental Protocol for IR Spectroscopy

cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis atr Place a small amount of solid sample directly on the ATR crystal background Collect a background spectrum of the empty ATR crystal atr->background sample_scan Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) background->sample_scan analyze_ir Identify characteristic absorption bands and assign them to functional groups sample_scan->analyze_ir

An In-Depth Technical Guide to the Structure and Stability of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethoxy-5-methylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound of significant interest in synthetic and medicinal chemistry. Its unique structural arrangement, featuring an electron-rich pyridine core functionalized with both electron-donating ethoxy and methyl groups, imparts specific reactivity and stability characteristics. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, stability profile, and handling protocols. We will delve into the mechanistic underpinnings of its primary application in Suzuki-Miyaura cross-coupling reactions and discuss the key degradation pathways, namely protodeboronation and oxidation, that are critical considerations for its effective use in complex molecule synthesis.

Introduction

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals, valued for their ability to engage in hydrogen bonding and other key biological interactions. This compound serves as a versatile building block for introducing this privileged heterocycle into larger molecular frameworks. As a member of the boronic acid family, its utility is primarily centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation.[1]

Understanding the interplay between the compound's structure and its stability is paramount for its successful application. The boronic acid functional group, while highly effective in catalysis, is susceptible to degradation pathways that can diminish reaction yields and introduce impurities. This guide aims to provide researchers with the foundational knowledge to effectively utilize this compound by anticipating its behavior and implementing appropriate handling and reaction conditions.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring substituted at the 2-, 3-, and 5-positions. The boronic acid group [-B(OH)₂] is located at the 3-position, ortho to the electron-donating ethoxy group (-OCH₂CH₃) at the 2-position. A methyl group (-CH₃) resides at the 5-position. This substitution pattern creates an electron-rich aromatic system that influences the reactivity of the C-B bond.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#FFFFFF";

} Caption: 2D Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1162256-87-2Vendor Data
Molecular Formula C₈H₁₂BNO₃Vendor Data
Molecular Weight 181.00 g/mol Vendor Data
Appearance White to off-white solid (Typical)General Knowledge
Topological Polar Surface Area (TPSA) 62.6 Ų[2]
Predicted pKa ~8.5 - 9.5 (boronic acid)[3]
Predicted LogP ~1.0 - 1.5[4]
Storage Conditions 2-8°C, under inert atmosphereVendor Data

The boronic acid moiety is a Lewis acid, capable of accepting a pair of electrons. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate species. The pKa of this equilibrium is influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating nature of the ethoxy and methyl groups is expected to increase the electron density on the ring, which generally leads to a higher pKa for the boronic acid compared to unsubstituted phenylboronic acid.

Synthesis

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal];

} Caption: Plausible synthetic route via halogen-metal exchange.

General Experimental Protocol for Synthesis:

  • Reaction Setup: A solution of the starting material, 3-bromo-2-ethoxy-5-methylpyridine, in an anhydrous etheral solvent like tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Halogen-Metal Exchange: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. An organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) is added dropwise to facilitate the halogen-metal exchange, forming the highly reactive pyridyl-lithium or pyridyl-magnesium intermediate.

  • Borylation: A borate ester, such as triisopropyl borate, is then added to the reaction mixture at the same low temperature. The organometallic intermediate attacks the electrophilic boron atom.

  • Workup: After the reaction is complete, it is quenched by the addition of an aqueous acid (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the final boronic acid product.

  • Purification: The product is then extracted into an organic solvent, and purified, typically by recrystallization or column chromatography.

Stability and Degradation Pathways

The stability of this compound is a critical factor in its storage and use. Like other arylboronic acids, it is susceptible to two primary degradation pathways: protodeboronation and oxidation.

4.1 Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond.[6] This process is often an undesired side reaction in cross-coupling reactions, leading to the formation of 2-ethoxy-5-methylpyridine as a byproduct and reducing the yield of the desired coupled product.

The mechanism of protodeboronation is highly dependent on the pH of the medium.[7]

  • Acid-Catalyzed: Under acidic conditions, the reaction proceeds through protonation of the boronic acid, followed by cleavage of the C-B bond.

  • Base-Catalyzed: In basic media, the boronic acid is converted to the more nucleophilic boronate anion. This anion can then be protonated by water or other protic species in a rate-limiting step.[8]

  • For Heteroaromatic Boronic Acids: Pyridyl boronic acids can exhibit complex behavior. The basic nitrogen atom in the pyridine ring can be protonated, forming zwitterionic species that may undergo rapid, unimolecular C-B bond fragmentation.[6]

The electron-rich nature of the (2-Ethoxy-5-methylpyridin-3-yl) ring system may influence its susceptibility to protodeboronation, a factor that must be considered during reaction optimization, particularly in the choice of base and solvent.

4.2 Oxidative Degradation

Arylboronic acids can be oxidized to the corresponding phenols (in this case, 2-ethoxy-5-methylpyridin-3-ol). This degradation can occur upon exposure to air (autoxidation) or in the presence of oxidizing agents.[9] The mechanism is thought to involve the attack of an oxygen species on the electron-deficient boron atom, followed by a 1,2-migration of the pyridyl group from the boron to the oxygen atom.[10][11]

dot digraph "Degradation_Pathways" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#202124", fontcolor="#5F6368", fontsize=10];

} Caption: Key degradation pathways for the boronic acid.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound.

5.1 Handling

  • Inert Atmosphere: Due to its sensitivity to oxidation, the compound should be handled under an inert atmosphere (argon or nitrogen) whenever possible, especially when being weighed or transferred.[12][13] The use of a glovebox or Schlenk line techniques is recommended.[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[14]

  • Avoiding Inhalation: As a solid powder, care should be taken to avoid generating and inhaling dust.[14]

5.2 Storage

  • Temperature: Store in a refrigerator at 2-8°C.[2]

  • Atmosphere: The container should be tightly sealed and stored under an inert atmosphere to prevent degradation from atmospheric moisture and oxygen.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[14]

Table 2: General Hazard Information

Hazard ClassStatement
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Acute Toxicity May be harmful if swallowed.
(Note: This information is based on typical data for similar boronic acid compounds and a specific Safety Data Sheet should always be consulted.)[14]

Reactivity and Applications in Suzuki-Miyaura Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine ring and various aryl, heteroaryl, or vinyl halides or triflates.

dot digraph "Suzuki_Miyaura_Cycle" { graph [bgcolor="#FFFFFF", label="Suzuki-Miyaura Catalytic Cycle", labelloc=t, fontcolor="#202124"]; node [shape=ellipse, style=filled, fontcolor="#202124"]; edge [color="#202124"];

} Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling: [15]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine ligand like SPhos, 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water, via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction is typically worked up by partitioning between water and an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates like heteroaryl boronic acids.[16] The electron-rich nature of this compound can facilitate the oxidative addition step but may also increase the risk of protodeboronation, requiring careful optimization of the base and reaction conditions.

Conclusion

This compound is a valuable synthetic intermediate for the construction of complex molecules, particularly in the field of drug discovery. Its structure, featuring an electron-rich substituted pyridine ring, dictates its reactivity and stability. While highly effective in Suzuki-Miyaura cross-coupling, its utility is contingent upon mitigating potential degradation through protodeboronation and oxidation. By understanding these fundamental properties and implementing the appropriate protocols for handling, storage, and reaction optimization, researchers can effectively harness the synthetic potential of this important building block.

References

commercial availability and suppliers of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Ethoxy-5-methylpyridin-3-yl)boronic acid: Commercial Availability, Sourcing, and Application Protocols

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 1162256-87-2) is a substituted pyridinylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly within the domains of pharmaceutical and materials science research. Its utility is primarily anchored in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to form complex biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[3][4]

The presence of the ethoxy and methyl groups on the pyridine ring modifies the electronic and steric properties of the molecule, offering researchers fine control over reaction outcomes and the physicochemical properties of the resulting products. This guide provides an in-depth analysis of the commercial landscape for this specific boronic acid, outlines critical quality control considerations, and presents a detailed, field-proven protocol for its application in a typical Suzuki-Miyaura cross-coupling reaction.

Part 1: Commercial Availability and Supplier Landscape

Sourcing high-quality this compound is the foundational step for any successful research or development campaign. The compound is available from several specialized chemical suppliers who cater to the research and bulk chemical markets. When selecting a supplier, key considerations should include purity specifications, availability of analytical data (e.g., NMR, LC-MS), packaging options, and lead times.

Below is a summary of notable commercial suppliers for this compound (CAS: 1162256-87-2).

SupplierProduct NumberReported PurityAvailability/Notes
BLD Pharmatech Ltd. BD00790387≥97.0%Offers various pack sizes. Provides documentation like NMR, HPLC, LC-MS upon request.
Aaron Chemistry GmbH AC-39187≥95%Provides a detailed Safety Data Sheet (SDS) outlining handling and storage.[5]

Note: Availability and specifications are subject to change. It is imperative to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for lot-specific data.

The general workflow for procuring and utilizing this reagent in a research setting is visualized below.

G cluster_sourcing Procurement & Qualification cluster_research Research & Development raw_materials Raw Material Synthesis synthesis Boronic Acid Synthesis (e.g., Borylation) raw_materials->synthesis qc1 Supplier QC (Purity, Identity) synthesis->qc1 packaging Packaging & Distribution qc1->packaging supplier Commercial Supplier (e.g., BLD Pharm, AaronChem) packaging->supplier Shipment researcher_qc End-User QC (Identity Confirmation) supplier->researcher_qc application Synthetic Application (e.g., Suzuki Coupling) researcher_qc->application product Final Product application->product

Figure 1: Procurement and application workflow for boronic acids.

Part 2: Technical Profile and Safe Handling

Physicochemical Properties
  • Molecular Formula: C₈H₁₂BNO₃[5]

  • Molecular Weight: 180.99 g/mol [5]

  • Appearance: Typically an off-white to white powder or solid.[6]

  • Stability: Boronic acids are known to be hygroscopic and can be sensitive to air and moisture.[6][7] They can undergo dehydration to form cyclic anhydrides known as boroxines, which often exist in equilibrium with the monomeric acid form.[8][9] This transformation can complicate characterization and stoichiometry calculations if not properly managed.

Safe Storage and Handling

Proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.

  • Storage Conditions: To minimize degradation and moisture absorption, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] Refrigeration (2-8°C) is recommended for long-term storage to preserve quality.[5]

  • Handling Precautions: Always handle this compound in a well-ventilated area, preferably within a fume hood.[10] Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[5][11] Avoid inhalation of dust and prevent contact with skin and eyes.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or hazardous reactions.[6][10]

Hazard Identification

Based on available Safety Data Sheets for this and similar boronic acids, the primary hazards include:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

In case of exposure, immediately follow the first-aid measures outlined in the product's SDS.[5]

Part 3: Application Protocol - Suzuki-Miyaura Cross-Coupling

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is a self-validating system; successful execution will yield the expected biaryl product, verifiable by standard analytical techniques.

Rationale for Experimental Choices

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid, and concluding with reductive elimination to yield the product and regenerate the catalyst. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12] The solvent must be capable of dissolving the reagents and be stable at the reaction temperature. Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Materials and Reagents
  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The solvent should have been previously degassed by bubbling an inert gas through it for at least 30 minutes.

  • Reaction Execution: Attach the reflux condenser (under inert gas) and heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G prep 1. Reagent Preparation (Boronic Acid, Aryl Halide, Base) setup 2. Reaction Setup (Combine solids in flask) prep->setup inert 3. Inert Atmosphere (Purge with Ar/N2) setup->inert catalyst 4. Catalyst & Solvent Addition (Pd(0), Degassed Solvents) inert->catalyst reaction 5. Reaction (Heat to 80-90°C under reflux) catalyst->reaction workup 6. Aqueous Work-up (Extraction & Washing) reaction->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Part 4: Quality Control and Impurity Profile

For drug development professionals, understanding the potential impurities in a starting material is non-negotiable. Arylboronic acids have been identified as potentially genotoxic impurities (PGIs), making control of their residual levels in final active pharmaceutical ingredients (APIs) a regulatory concern.[13]

Key quality control checks should focus on:

  • Purity: Assessed by HPLC and qNMR.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and MS.

  • Boroxine Content: The presence of the cyclic boroxine anhydride can be detected by techniques like solid-state NMR or thermal analysis, though it readily hydrolyzes back to the acid in the presence of water.[9] For most synthetic applications where water is present, the equilibrium favors the monomeric acid.

  • Residual Solvents and Metals: Assessed by GC-MS and ICP-MS, respectively.

Conclusion

This compound is a readily available and highly effective building block for constructing complex molecular architectures. A thorough understanding of its commercial sources, proper handling procedures, and optimized application protocols is essential for its successful implementation in research and development. By partnering with reputable suppliers and adhering to rigorous safety and quality control standards, researchers can confidently leverage this versatile reagent to accelerate their synthetic programs.

References

The Synthetic Chemist's Guide to Substituted Pyridine Boronic Acids: A Core Component in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine rings are a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of robust and versatile methods for their synthesis is of paramount importance to researchers, scientists, and drug development professionals. Among the myriad of synthetic tools available, substituted pyridine boronic acids and their derivatives have emerged as indispensable building blocks, largely due to their utility in powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, handling, and application of substituted pyridine boronic acids, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for their use in organic chemistry.

The Strategic Importance of the Pyridine Moiety

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[3][4] Its presence can impart favorable pharmacokinetic properties, enhance biological activity, and provide a key interaction point with biological targets. The ability to introduce substituted pyridine rings into complex molecules with precision and efficiency is therefore a critical capability in drug discovery and development.[1] Pyridine-4-boronic acid, for example, is instrumental in the synthesis of active pharmaceutical ingredients (APIs) by enabling the straightforward introduction of pyridine motifs into drug candidates.[1]

Synthesis of Substituted Pyridine Boronic Acids: A Chemist's Toolkit

The preparation of substituted pyridine boronic acids can be achieved through several distinct synthetic strategies, each with its own advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the functional group tolerance required. A 2013 review summarized five main approaches: halogen-metal exchange, directed ortho-metalation, palladium-catalyzed cross-coupling, transition-metal-catalyzed C-H borylation, and [4+2] cycloadditions.

Halogen-Metal Exchange Followed by Borylation

This classical and often cost-effective method remains a reliable route for large-scale preparations. It typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form a pyridylmetal intermediate, which is then quenched with a trialkyl borate ester.[5]

Core Protocol: Lithiation-Borylation of a Halopyridine [5][6]

  • Dissolve the halopyridine (e.g., 3-bromopyridine) in a suitable anhydrous solvent (e.g., toluene, THF) and cool to a low temperature (typically -78 °C to -50 °C).[5]

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) to generate the corresponding lithiated pyridine.[5]

  • After a short stirring period, add a trialkyl borate (e.g., triisopropyl borate) to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and then quench with an aqueous acid (e.g., HCl) to hydrolyze the borate ester and afford the boronic acid.[6]

Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The choice of solvent can influence the outcome; for instance, using toluene for the lithiation of 3-bromopyridine can lead to a cleaner generation of 3-lithiopyridine.[5] The in-situ quench, where the organometallic reagent is added to a mixture of the halopyridine and the borate ester, can be advantageous for substrates with functional groups that are sensitive to organometallic reagents.

Transition-Metal-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a powerful, atom-economical strategy for the synthesis of aryl and heteroaryl boronic esters.[7][8] Iridium-catalyzed reactions are particularly prominent in this area.[8][9][10]

Key Features of Iridium-Catalyzed C-H Borylation:

  • Regioselectivity: The site of borylation is often governed by steric factors, with the boryl group typically being installed at the least hindered position.[9][10] For instance, in 2,3-bis-trifluoromethyl-substituted pyridine, borylation occurs selectively at the 5-position due to the steric bulk of the trifluoromethyl groups.[9]

  • Overcoming Catalyst Inhibition: The Lewis basicity of the pyridine nitrogen can inhibit the iridium catalyst by coordinating to the metal center.[8] This inhibitory effect can often be overcome by the presence of a substituent at the 2-position of the pyridine ring.[8]

  • Lewis Acid Co-catalysis: In some cases, the use of a Lewis acid co-catalyst can enhance reactivity and control regioselectivity by coordinating to the pyridine nitrogen, rendering the ring more electron-deficient and sterically directing the borylation.[7]

Workflow for Regioselective C-H Borylation

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product Formation Py Substituted Pyridine Mix Reaction Mixture (Solvent, Heat) Py->Mix Bpin B2pin2 or HBPin Bpin->Mix Ir Iridium Precursor (e.g., [Ir(cod)OMe]2) Ir->Mix Ligand Ligand (e.g., dtbpy) Ligand->Mix LA Lewis Acid (optional) (e.g., Al-based) LA->Mix Product Pyridyl Boronic Ester Mix->Product C-H Activation & Borylation

Caption: General workflow for Iridium-catalyzed C-H borylation of pyridines.

The "2-Pyridyl Problem": Stability and Reactivity Challenges

A significant challenge in working with pyridine boronic acids is their inherent instability, particularly for 2-pyridylboronic acids.[11] These compounds are notoriously prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. Furthermore, the lone pair of electrons on the nitrogen atom in 2-substituted pyridines can chelate to the metal center in cross-coupling reactions, leading to catalyst inhibition or deactivation. This is often referred to as the "2-pyridyl problem".[12][13][14]

Strategies to Mitigate Instability and Poor Reactivity:

StrategyDescriptionAdvantages
Boronic Esters Conversion of the boronic acid to a more stable ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[2][15]Increased stability to air and moisture, improved handling, and amenability to chromatography.[10][15] MIDA boronates allow for slow-release cross-coupling.[14][15]
Ring Substitution Introduction of electron-withdrawing substituents (e.g., F, Cl) on the pyridine ring.[8][11]Can attenuate the Lewis basicity of the nitrogen, reducing catalyst inhibition and slowing protodeboronation.[11]
N-Oxide Formation Oxidation of the pyridine nitrogen to the corresponding N-oxide.Masks the Lewis basicity of the nitrogen, preventing catalyst inhibition. Requires an additional synthetic step.
Specialized Boronates Use of boronates stabilized by intramolecular coordination, such as those derived from N-phenyldiethanolamine (PDEA).[11]The dative B-N bond enhances stability, making the reagents stable to prolonged storage.[11]

Suzuki-Miyaura Cross-Coupling: The Premier Application

The Suzuki-Miyaura reaction is the most prominent application of substituted pyridine boronic acids, enabling the efficient formation of C-C bonds between the pyridine ring and various aryl, heteroaryl, or vinyl partners.[1]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. A crucial aspect of this reaction is the activation of the boronic acid by a base.[16][17]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Base Base (e.g., OH-) Base->Boronate Boronate->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality: The base activates the boronic acid by forming a boronate species ([Ar'-B(OH)3]-).[16] This increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center during the transmetalation step.[16][17]

Practical Considerations and Protocol Optimization

The success of a Suzuki-Miyaura coupling involving a substituted pyridine boronic acid is highly dependent on the careful selection of the reaction components.

Key Reaction Parameters:

  • Palladium Catalyst and Ligand: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging couplings with heteroaryl substrates as they promote the key steps of the catalytic cycle and prevent catalyst deactivation.[12][18]

  • Base: The base not only activates the boronic acid but also influences the reaction rate and side reactions. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[19]

  • Solvent: A variety of solvents can be used, often in aqueous mixtures (e.g., dioxane/water, EtOH/water).[19][20] The solubility of the reagents and the stability of the boronic acid are key factors in solvent selection.

General Protocol for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the aryl/heteroaryl halide, the substituted pyridine boronic acid or ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand.

  • De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Trustworthiness: This protocol provides a robust starting point. However, for challenging substrates, such as 2-pyridyl boronates or sterically hindered partners, optimization of the catalyst, ligand, base, and solvent is often necessary.[12][18] For example, couplings involving 2-pyridyl MIDA boronate with aryl chlorides have shown improved outcomes when using a copper(II) acetate co-catalyst in a DMF/isopropanol solvent system.[15]

Handling and Storage

Given their potential instability, proper handling and storage of substituted pyridine boronic acids are crucial for ensuring their integrity and reactivity.

  • Storage: Many pyridine boronic acids should be stored under an inert atmosphere at low temperatures (e.g., in a freezer) to minimize decomposition.[21] Pyridine-3-boronic acid is generally stable at room temperature in a closed container, but should be protected from light and moisture.[22][23]

  • Handling: Avoid exposure to atmospheric moisture and incompatible materials such as strong oxidizing agents.[22][24] Use in a well-ventilated area and employ appropriate personal protective equipment.[23] Boronic acid esters, particularly MIDA and pinacol esters, offer significantly improved benchtop stability.[15]

Conclusion

Substituted pyridine boronic acids are powerful and versatile reagents that have fundamentally advanced the field of organic synthesis. Their central role in the construction of pyridine-containing molecules makes them indispensable tools for researchers in drug discovery, agrochemicals, and materials science. While challenges related to their stability and reactivity exist, particularly for 2-substituted derivatives, a deep understanding of the underlying chemical principles has led to the development of robust solutions, including the use of stable boronic esters and highly active catalyst systems. By mastering the synthesis and application of these critical building blocks, scientists can continue to push the boundaries of molecular design and create the next generation of innovative chemical entities.

References

The Strategic Utility of (2-Alkoxypyridin-3-yl)boronic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and materials science, the pyridine ring stands as a cornerstone scaffold. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of biologically active molecules and functional materials. Among the diverse toolkit of pyridine-based building blocks, (2-alkoxypyridin-3-yl)boronic acid derivatives have emerged as particularly valuable reagents. The strategic placement of an alkoxy group at the 2-position and a boronic acid moiety at the 3-position offers a unique combination of stability, reactivity, and synthetic versatility. This guide provides an in-depth exploration of the synthesis, properties, and applications of these powerful chemical tools, designed for researchers, scientists, and drug development professionals seeking to leverage their potential.

I. The Synthetic Landscape: Crafting the (2-Alkoxypyridin-3-yl)boronic Acid Core

The effective synthesis of (2-alkoxypyridin-3-yl)boronic acid derivatives is paramount to their widespread application. Several key strategies have been developed, each with its own set of advantages and considerations.

Directed ortho-Metalation (DoM): A Regioselective Approach

Directed ortho-metalation (DoM) has proven to be a highly effective and scalable method for the synthesis of these derivatives. The 2-alkoxy group acts as a powerful directed metalation group (DMG), facilitating the regioselective deprotonation at the C-3 position by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with a trialkyl borate, followed by acidic workup to yield the desired boronic acid. A notable example is the commercially viable synthesis of 2-ethoxy-3-pyridylboronic acid on a significant scale (ca. 70 g).[1]

Mechanism of Directed ortho-Metalation for (2-Alkoxypyridin-3-yl)boronic Acid Synthesis

DoM_Mechanism Start 2-Alkoxypyridine Intermediate Lithiated Intermediate Start->Intermediate Deprotonation at C-3 Base Strong Base (e.g., n-BuLi) Base->Intermediate Boronate_Complex Boronate Complex Intermediate->Boronate_Complex Nucleophilic Attack Borate Trialkyl Borate (e.g., B(OiPr)3) Borate->Boronate_Complex Product (2-Alkoxypyridin-3-yl)boronic Acid Boronate_Complex->Product Hydrolysis Workup Acidic Workup (H3O+) Workup->Product

Caption: Directed ortho-metalation (DoM) workflow.

Experimental Protocol: Synthesis of 2-Ethoxy-3-pyridylboronic Acid via DoM

  • Step 1: Lithiation. To a solution of 2-ethoxypyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation.

  • Step 2: Borylation. Triisopropyl borate is then added slowly to the reaction mixture, maintaining the low temperature. The mixture is allowed to stir and gradually warm to room temperature.

  • Step 3: Hydrolysis and Isolation. The reaction is quenched by the addition of an aqueous acid (e.g., HCl). The aqueous layer is separated, and the pH is carefully adjusted to precipitate the boronic acid. The solid product is then collected by filtration, washed, and dried.

Halogen-Metal Exchange: A Classic Transformation

The halogen-metal exchange reaction is another cornerstone in the synthesis of pyridinylboronic acids.[2] This method typically involves the treatment of a 3-halo-2-alkoxypyridine with an organolithium reagent at low temperatures, followed by quenching with a borate ester. The choice of halogen (iodide or bromide) and the reaction conditions are crucial for achieving high yields and minimizing side reactions.

Miyaura Borylation: A Palladium-Catalyzed Alternative

For substrates where direct metalation or halogen-metal exchange is challenging, the Miyaura borylation offers a powerful palladium-catalyzed alternative.[3] This reaction involves the cross-coupling of a 3-halo-2-alkoxypyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This method is particularly useful for the synthesis of boronic esters, which often exhibit enhanced stability.[3]

II. Physicochemical Properties and Stability: The Influence of the 2-Alkoxy Group

A critical consideration for any boronic acid derivative is its stability, particularly its susceptibility to protodeboronation, the cleavage of the C-B bond by a proton source.[1][4] This side reaction can significantly reduce the yield of desired cross-coupled products.

The "2-pyridyl problem" is a well-documented phenomenon where 2-pyridylboronic acids exhibit high instability due to the proximity of the nitrogen atom to the boronic acid moiety.[5] However, the presence of a 2-alkoxy group in (2-alkoxypyridin-3-yl)boronic acids can influence this stability profile. While still susceptible to protodeboronation, the electronic effect of the alkoxy group can modulate the reactivity.

To mitigate protodeboronation, (2-alkoxypyridin-3-yl)boronic acids are often converted to more stable derivatives, such as pinacol esters. These esters are generally more robust to storage and handling and can be used directly in cross-coupling reactions.[6]

Comparative Stability of Pyridylboronic Acid Derivatives

DerivativePosition of Boronic AcidRelative Stability to Protodeboronation
2-Pyridylboronic acid2Low
3-Pyridylboronic acid3High
4-Pyridylboronic acid4High
(2-Alkoxypyridin-3-yl)boronic acid3Moderate to High
(2-Alkoxypyridin-3-yl)boronic acid pinacol ester3High

III. Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (2-alkoxypyridin-3-yl)boronic acid derivatives is as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][7] This powerful C-C bond-forming reaction allows for the efficient synthesis of 3-aryl and 3-heteroaryl-2-alkoxypyridines, which are key structural motifs in numerous pharmaceuticals and advanced materials.

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)-Ar' L_n PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 Product Ar-Ar' (Product) PdII_Biaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid (2-Alkoxypyridin-3-yl)B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura cross-coupling cycle.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. For challenging couplings involving heteroaryl boronic acids, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories, are often employed.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Step 1: Reaction Setup. In a reaction vessel, combine the (2-alkoxypyridin-3-yl)boronic acid or its pinacol ester, the aryl or heteroaryl halide, a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and the palladium catalyst and ligand.

  • Step 2: Degassing and Solvent Addition. The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) through several vacuum/backfill cycles. A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, DMF) is then added.

  • Step 3: Reaction. The reaction mixture is heated to the appropriate temperature with vigorous stirring and monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Step 4: Workup and Purification. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

IV. Case Studies in Drug Discovery: The Synthesis of Kinase Inhibitors

The 2-alkoxypyridine moiety is a prevalent feature in a number of kinase inhibitors, where it can act as a key hinge-binding element. (2-Alkoxypyridin-3-yl)boronic acid derivatives have proven to be invaluable in the synthesis of these complex and medically important molecules.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers. Several potent and selective JAK inhibitors feature a 2-alkoxypyridine core, and their synthesis often relies on the Suzuki-Miyaura coupling of a (2-alkoxypyridin-3-yl)boronic acid derivative.[8] For instance, (4-methoxypyridin-2-yl)boronic acid, a positional isomer, is a key building block for certain JAK inhibitors, highlighting the general utility of alkoxypyridine boronic acids in this therapeutic area.[8]

Illustrative Synthesis of a JAK Inhibitor Precursor

JAK_Inhibitor_Synthesis BoronicAcid (2-Methoxypyridin-3-yl)boronic acid pinacol ester Product Biaryl Core of JAK Inhibitor BoronicAcid->Product Suzuki-Miyaura Coupling ArylHalide Functionalized Aryl Halide ArylHalide->Product Catalyst Pd Catalyst, Ligand, Base Catalyst->Product

Caption: Synthesis of a key biaryl intermediate for JAK inhibitors.

V. Conclusion and Future Outlook

(2-Alkoxypyridin-3-yl)boronic acid derivatives represent a class of highly versatile and valuable building blocks for organic synthesis. Their efficient preparation through methods like directed ortho-metalation, coupled with their utility in the robust Suzuki-Miyaura cross-coupling reaction, has solidified their importance in the construction of complex molecules. The ability to readily introduce the 2-alkoxy-3-pyridyl moiety has significant implications for the fields of medicinal chemistry and materials science, particularly in the development of kinase inhibitors and other biologically active compounds. As our understanding of their reactivity and stability continues to grow, and as new and more efficient catalytic systems are developed, the applications of these powerful reagents are poised to expand even further, enabling the synthesis of the next generation of innovative molecules.

VI. References

  • 2-Ethoxy-3-pyridylboronic acid: a versatile reagent for the synthesis of highly-functionalised 3-aryl/heteroaryl-pyridines via Suzuki cross-coupling reactions. LookChem.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed.

  • Directed Metalation: A Survival Guide. Baran Lab.

  • Miyaura Borylation Reaction. Organic Chemistry Portal.

  • Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry. BenchChem.

  • The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate.

  • Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc.

  • 3-pyridylboronic acid. Organic Syntheses Procedure.

  • ortho metalation. Andrew G Myers Research Group.

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.

  • 2-Benzyloxypyridine-3-boronic acid pinacol ester. Vibrant Pharma Inc.

  • Suzuki‐Miyaura cross‐coupling of aryl halides with arylboronic acids in... ResearchGate.

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.

  • 2-(Benzyloxy)pyridine-3-boronic acid pinacol ester. Guidechem.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF. ResearchGate.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.

  • Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines and application to synthesis of an azacarboline. ResearchGate.

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate.

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed.

  • Process for preparing boronic and borinic acids. Google Patents.

  • ChemInform Abstract: Synthesis and anti-Helicobacter pylori Activity of 4-(Coumarin-3-yl)thiazol-2-ylhydrazone Derivatives. | Request PDF. ResearchGate.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and hetero-biaryl scaffolds, which are privileged structures in numerous active pharmaceutical ingredients (APIs).[3] Among the vast array of building blocks, heteroaromatic boronic acids, particularly substituted pyridines, are of paramount importance. The pyridine moiety is a common feature in a multitude of marketed drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

This application note provides a detailed protocol and in-depth scientific insights for the use of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling reactions. This specific building block offers a unique substitution pattern that is of significant interest in the exploration of novel chemical space for drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical parameters for successful execution and troubleshooting.

The Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex, forming a Pd(II) species.[4][5]

  • Transmetalation: This is often the rate-determining step. The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex. The base plays a crucial role by forming a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the organic moiety from boron to palladium.[6][7][8][9]

  • Reductive Elimination: The two organic groups on the Pd(II) complex then couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2][4]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R¹-X) R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R¹-R²) R1-R2 R¹-R² (Coupled Product) R1-Pd(II)L2-R2->R1-R2 R1-X R¹-X (Aryl/Vinyl Halide) R1-X->R1-Pd(II)L2-X R2-B(OR)2 R²-B(OR)₂ (this compound) R2-B(OR)2->R1-Pd(II)L2-R2 Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->R1-Pd(II)L2-R2 caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling. Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Weigh Reagents A->B C 3. Degas Solvents B->C D 4. Add Solids to Vessel (Boronic Acid, Aryl Halide, Base) B->D G 7. Add Degassed Solvents C->G E 5. Purge with Inert Gas D->E F 6. Add Catalyst & Ligand E->F F->G H 8. Heat & Stir G->H I 9. Monitor Reaction (TLC/LC-MS) H->I J 10. Cool & Quench Reaction I->J K 11. Extraction J->K L 12. Dry & Concentrate K->L M 13. Purify (Column Chromatography) L->M N 14. Characterize Product (NMR, MS) M->N caption Figure 2: General Experimental Workflow.

References

Application Notes: Synthesis of Biaryl Compounds Utilizing (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biaryl scaffolds are foundational motifs in modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing these carbon-carbon bonds, prized for its operational simplicity, broad functional group tolerance, and mild reaction conditions.[4][5] This guide focuses on a specific, high-value building block: (2-Ethoxy-5-methylpyridin-3-yl)boronic acid . The strategic placement of the ethoxy and methyl groups on the pyridine ring makes this reagent a key intermediate in the synthesis of complex molecules, most notably as a precursor to the COX-2 inhibitor Etoricoxib.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction, detail a robust experimental protocol, offer guidance on parameter optimization, and present a practical troubleshooting framework.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The power of the Suzuki-Miyaura reaction lies in its palladium-catalyzed catalytic cycle, which efficiently couples an organoboron species (the boronic acid) with an organic halide or pseudohalide.[6] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This irreversible step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar intermediate.[6][8] The reactivity order for the halide is typically I > OTf > Br > Cl.[4]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base.[9] The base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[10][11] This "ate" complex then readily exchanges its organic group with the halide on the palladium center.[10]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the new biaryl C-C bond. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst, which can then re-enter the cycle.[7][8]

Below is a diagram illustrating this catalytic process.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Ar-Pd(II)L₂(X) (Oxidative Adduct) Pd0->OA_Intermediate Oxidative Addition (Ar-X) TM_Intermediate Ar-Pd(II)L₂(Ar') OA_Intermediate->TM_Intermediate Transmetalation (Ar'-B(OH)₂) TM_Intermediate->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) TM_Intermediate->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Activation Boronate->OA_Intermediate Enters Cycle for Transmetalation Halide Ar-X (Aryl Halide) Halide->OA_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Optimization

The success of coupling this compound hinges on the careful selection of several key parameters. Heteroaryl boronic acids, particularly those containing nitrogen, can be challenging due to potential catalyst inhibition or competing side reactions like protodeboronation.[12][13]

ParameterCommon ChoicesRationale & Expert Insights
Aryl/Heteroaryl Halide Aryl Bromides, Iodides, Triflates, and activated ChloridesReactivity follows the order I > Br > Cl. Aryl bromides often provide a good balance of reactivity and cost. For less reactive partners, more active catalysts or harsher conditions may be needed.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄ (Tetrakis) is a reliable choice for many standard couplings as it is a pre-formed Pd(0) source. PdCl₂(dppf) is excellent for heteroaryl couplings due to the ligand's ability to stabilize the catalyst. Buchwald-type ligands (SPhos, XPhos) are used with Pd precursors like Pd(OAc)₂ for challenging or sterically hindered substrates.[9][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is critical for activating the boronic acid.[9] K₃PO₄ is often a strong, effective base for heteroaryl couplings. Cs₂CO₃ is highly effective but more expensive. Carbonates are a good starting point. The choice of base can significantly impact yield, especially with base-sensitive substrates.[11]
Solvent System Toluene/H₂O, Dioxane/H₂O, DME, THFA biphasic solvent system (e.g., Toluene/Water) is common. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst. Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
Reaction Temperature 80-110 °CMost Suzuki couplings require heating to drive the reaction to completion. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.
Equivalents Boronic Acid: 1.1-1.5 eq.A slight excess of the boronic acid is typically used to ensure complete consumption of the (often more expensive) aryl halide and to compensate for potential homocoupling or protodeboronation side reactions.[8]

Detailed Experimental Protocol

This protocol provides a general method for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 mmol)

  • Aryl Bromide (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen)

Workflow Diagram:

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Combine Aryl-Br, Boronic Acid, Base, and Catalyst in Flask B Seal Flask and Purge with Inert Gas (3x) A->B C Add Degassed Solvents (Toluene/Water) via Syringe B->C D Heat to 90-100 °C with Vigorous Stirring C->D E Monitor Progress via TLC or LC-MS D->E F Cool to RT, Dilute with Ethyl Acetate E->F G Separate Layers, Wash Organic Phase with Brine F->G H Dry (Na₂SO₄), Filter, and Concentrate G->H I Purify via Flash Column Chromatography H->I J Characterize Pure Product (NMR, MS) I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and attach it to a manifold. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Degas the toluene and water separately by sparging with inert gas for 15-20 minutes. Using syringes, add the degassed toluene (5 mL) and degassed water (1 mL) to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and purging of the reaction vessel.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Reaction is too slow, allowing decomposition of the boronic acid.1. Use anhydrous solvents and ensure the base is dry.2. Use a more active catalyst/ligand system (e.g., a Buchwald precatalyst) to accelerate the coupling rate.[14]
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative homocoupling.Improve degassing and inert atmosphere techniques. Ensure the Pd(0) source is not contaminated with Pd(II) species which can promote this side reaction.[8]
Difficult Purification Co-elution of product with residual ligands (e.g., triphenylphosphine oxide).Use a catalyst system with ligands that are more easily separated or use a water-soluble phosphine ligand that can be removed during aqueous workup.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, base, and solvent are paramount for success. By following the detailed protocol and considering the optimization and troubleshooting advice provided, researchers can confidently and efficiently utilize this building block to advance projects in drug discovery and materials science.

References

The Strategic Application of (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of targeted therapeutics, particularly in the highly competitive field of kinase inhibitor development. Its ability to form critical hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it a privileged structure.[1] Among the vast array of functionalized pyridines, (2-Ethoxy-5-methylpyridin-3-yl)boronic acid has emerged as a key building block for the synthesis of potent and selective kinase inhibitors, most notably those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3] This technical guide provides an in-depth exploration of the application of this versatile reagent, detailing its physicochemical properties, a field-proven synthetic protocol, and the underlying structure-activity relationships that underscore its utility in drug discovery.

Physicochemical Properties and Handling

This compound is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized in the table below. Careful handling, including storage in a cool, dry place and the use of personal protective equipment, is recommended.

PropertyValueSource
Molecular Formula C8H12BNO3[4]
Molecular Weight 181.00 g/mol [4]
Appearance White to off-white solid---
Melting Point 103-103.8 °C[5]
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols.---

The Cornerstone of Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in kinase inhibitor synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This powerful carbon-carbon bond-forming reaction enables the efficient coupling of the pyridine moiety to a variety of heterocyclic scaffolds, such as pyrimidines, quinazolines, and pyrazines, which are common cores of kinase inhibitors.[6][8]

Rationale for Component Selection in Suzuki-Miyaura Coupling:
  • Palladium Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are the catalysts of choice due to their high efficiency in facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]

  • Base: A base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, is essential for the activation of the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation to the palladium center.[9]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and an aqueous solution of the base is commonly employed to ensure the solubility of both the organic and inorganic reagents.[10]

Experimental Protocol: Synthesis of a Representative PI3K/mTOR Inhibitor Scaffold

The following protocol details a representative Suzuki-Miyaura coupling reaction for the synthesis of a key intermediate in the development of PI3K/mTOR inhibitors. This procedure is adapted from established methods for the synthesis of related kinase inhibitors.[10][11]

Materials:
  • This compound (1.2 equiv)

  • 2-Chloro-4-amino-6-methylpyrimidine (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-4-amino-6-methylpyrimidine, this compound, palladium(II) acetate, SPhos, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment, as the palladium catalyst can be sensitive to oxygen.[6]

  • Solvent Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Chloro-4-amino-6-methylpyrimidine - this compound - Pd(OAc)2/SPhos - K2CO3 inert Establish Inert Atmosphere (N2 or Ar Purge) reagents->inert solvent Add Degassed 1,4-Dioxane/Water inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute with Ethyl Acetate, Wash with Water & Brine cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product product purify->product Isolated Kinase Inhibitor Scaffold

Workflow for the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) and the Role of the 2-Ethoxy-5-methylpyridine Moiety

The 2-ethoxy-5-methylpyridine moiety is not merely a passive structural component; its specific substitution pattern is crucial for achieving high potency and selectivity in kinase inhibition.

  • The 2-Ethoxy Group: The ethoxy group at the 2-position of the pyridine ring can act as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase's ATP-binding site.[10] This interaction helps to properly orient the inhibitor within the active site, enhancing its binding affinity. Furthermore, the ethoxy group can contribute to favorable hydrophobic interactions.[5]

  • The 5-Methyl Group: The methyl group at the 5-position provides a point of hydrophobic interaction, fitting into a hydrophobic pocket within the kinase active site.[10] This can increase the overall binding affinity and contribute to the selectivity of the inhibitor for its target kinase over other closely related kinases.

SAR_Concept cluster_inhibitor cluster_interactions Key Interactions in Kinase Active Site cluster_binding inhibitor (2-Ethoxy-5-methylpyridin-3-yl) Moiety ethoxy 2-Ethoxy Group inhibitor->ethoxy methyl 5-Methyl Group inhibitor->methyl h_bond Hydrogen Bond Acceptor (Hinge Region) ethoxy->h_bond Enhances Affinity & Orientation hydrophobic_ethoxy Hydrophobic Interaction ethoxy->hydrophobic_ethoxy Contributes to Binding hydrophobic_methyl Hydrophobic Interaction (Hydrophobic Pocket) methyl->hydrophobic_methyl Increases Affinity & Selectivity

Key interactions of the 2-ethoxy-5-methylpyridine moiety.

Representative Kinase Inhibitors Synthesized Using this compound

The utility of this compound is exemplified by its incorporation into a number of potent kinase inhibitors targeting the PI3K/mTOR pathway.

Kinase Inhibitor ScaffoldTarget Kinase(s)Therapeutic Indication
Pyridinyl-PyrimidinePI3K/mTORCancer
Quinazoline-basedPI3K/mTORCancer
Imidazopyridine-basedPI3KαCancer

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic application, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction, allows for the facile construction of complex molecular architectures. The specific substitution pattern of the 2-ethoxy and 5-methyl groups plays a critical role in optimizing interactions within the kinase active site, leading to enhanced potency and selectivity. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to design and synthesize the next generation of targeted kinase inhibitors.

References

The Strategic Application of (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Substituted Pyridines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold stands as a "privileged" structural motif, consistently featured in a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable component in the design of novel drugs. A key evolution in the use of this scaffold has been the advent of functionalized pyridinylboronic acids, which serve as versatile building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] These reagents have revolutionized the synthesis of complex biaryl and heteroaryl structures, which are at the core of many targeted therapies.[3][4]

This guide focuses on a particularly valuable, yet specific, building block: (2-Ethoxy-5-methylpyridin-3-yl)boronic acid . The strategic placement of the ethoxy and methyl groups on the pyridine ring offers medicinal chemists a nuanced tool to modulate the physicochemical properties of a lead compound, such as lipophilicity, metabolic stability, and target engagement. This document will provide an in-depth exploration of its application, particularly in the synthesis of kinase inhibitors, and furnish detailed protocols for its effective utilization in a research and development setting.

Core Application: A Gateway to Novel Kinase Inhibitors

The 2-ethoxy-5-methylpyridine moiety is of significant interest in the development of inhibitors for various protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[5][6] While boronic acids themselves can exhibit biological activities, such as enzyme inhibition, their primary role in this context is as a key reactant in the synthesis of the final drug molecule.[7][8][9]

A prominent therapeutic area where this structural motif shows considerable promise is in the development of Janus kinase (JAK) inhibitors.[10][11][12] Many JAK inhibitors feature a heteroaryl core, such as a pyrrolo[2,3-d]pyrimidine, coupled to a substituted pyridine ring.[10][11] The this compound is an ideal coupling partner for introducing a specific substitution pattern onto this core, enabling the fine-tuning of the inhibitor's selectivity and pharmacokinetic profile.

Below is a representative synthetic scheme illustrating the use of this compound in the synthesis of a hypothetical, yet representative, kinase inhibitor.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Core) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) A->Catalyst B This compound B->Catalyst Product 4-(2-Ethoxy-5-methylpyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine (Potential Kinase Inhibitor) Catalyst->Product Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Dioxane/H2O) Solvent->Catalyst

Caption: Synthetic pathway for a potential kinase inhibitor.

Experimental Protocols: Suzuki-Miyaura Coupling

The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is a cornerstone for the synthesis of a library of potential kinase inhibitors.

Rationale for Reagent Selection
  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): Palladium is the quintessential catalyst for Suzuki-Miyaura reactions. Tetrakis(triphenylphosphine)palladium(0) is a common choice, although catalysts with more sophisticated ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can offer improved stability and efficiency, especially with challenging substrates.[13]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): A base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base can significantly impact the reaction rate and yield, with cesium carbonate often being effective for challenging couplings.[14]

  • Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water): A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14]

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), this compound (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is sensitive to oxidation.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.

  • Reaction:

    • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

    • Alternatively, if using a microwave reactor, heat the sealed vial to the specified temperature (e.g., 120 °C) for a shorter duration (e.g., 30-60 minutes).

  • Monitoring:

    • Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: - Heteroaryl Halide - Boronic Acid - Base - Catalyst B Create Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvent B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary

Pyridinylboronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Pyridylboronic acid derivativeAryl bromidePd₂(dba)₃ / Phosphine ligandK₃PO₄Dioxane70-90[7]
Pyridine-3-boronic acid2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O75-85[14]
(6-chloropyridin-3-yl)boronic acid5-Iodo-pyrrolo[2,3-d]pyrimidinePd(dppf)Cl₂K₂CO₃EtOH/H₂O~80

Conclusion and Future Outlook

This compound is a valuable and highly specific building block for medicinal chemists, particularly those engaged in the synthesis of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for introducing a functionally rich pyridine moiety into complex molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this reagent in their drug discovery programs. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.

References

Application Note: Mastering C-C Bond Formation with Substituted Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-carbon (C-C) bonds involving pyridine scaffolds is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science.[1] Pyridine-containing biaryls are prevalent motifs in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging these bonds due to its versatility and functional group tolerance.[2][3] However, the use of substituted pyridylboronic acids as nucleophilic partners presents a unique and significant set of challenges that can often lead to low yields and reproducibility issues.[4][5] This guide provides an in-depth analysis of the critical parameters, a detailed experimental protocol, and field-proven troubleshooting strategies to enable researchers to successfully and reliably execute these challenging yet vital transformations.

The "2-Pyridyl Problem": Understanding the Core Challenges

While the Suzuki-Miyaura reaction is robust, its application to pyridylboronic acids, especially 2-pyridylboronic acids, is notoriously difficult.[4][5] This "2-pyridyl problem" stems from several interconnected factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6][7] This is particularly pronounced with 2-pyridyl systems where the nitrogen is sterically accessible to the metal center.

  • Protodeboronation: Pyridylboronic acids are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[8] This process is often accelerated by the aqueous basic conditions typically required for the reaction.[9] 2-Pyridylboronic acids are especially prone to this decomposition pathway, sometimes via a reactive zwitterionic intermediate under neutral pH conditions.[8][10]

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle, where the pyridyl group is transferred from boron to the palladium center.[11] This sluggishness provides a larger window for competing decomposition pathways to occur.

Addressing these challenges requires a carefully optimized protocol that balances catalyst activity with the stability of the pyridylboronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A successful experiment is built on a solid understanding of the underlying mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps, all revolving around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][12][13]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar¹)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex L₂Pd(II)(Ar¹)(Ar²) (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) tm_complex->product aryl_halide Ar¹-X (Aryl/Heteroaryl Halide) aryl_halide->pd0 boronic_acid Ar²-B(OH)₂ (Pyridylboronic Acid) + Base boronic_acid->oa_complex Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Solids (Aryl Halide, Boronic Acid, Base, Catalyst/Ligand) flask 2. Add to Reaction Flask with Stir Bar reagents->flask degas 3. Seal and Purge with Inert Gas flask->degas solvent 4. Add Degassed Solvent(s) via Syringe degas->solvent heat 5. Heat to Reaction Temp (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Cool and Quench (e.g., with Water) monitor->quench extract 8. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry 9. Dry, Filter, Concentrate extract->dry purify 10. Purify by Chromatography dry->purify

References

one-pot synthesis strategies involving (2-Ethoxy-5-methylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: One-Pot Synthesis Strategies Involving (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound is a heterocyclic organoboron compound of significant interest in modern drug discovery. Its structure combines a pyridine core, a common motif in pharmacologically active molecules, with the versatile boronic acid functional group.[1] Boronic acids are not merely synthetic intermediates; they are recognized for their unique ability to form reversible covalent bonds with biological nucleophiles, a property famously exploited in drugs like the proteasome inhibitor Bortezomib.[2][3] The pyridine scaffold, substituted with ethoxy and methyl groups, allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, making this reagent a valuable building block for creating libraries of potential therapeutic agents.[4]

The primary synthetic utility of this boronic acid lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[5][6] This reaction is a cornerstone of medicinal chemistry, enabling the efficient connection of aromatic and heteroaromatic fragments.[7] This application note moves beyond single-step transformations to explore the implementation of this reagent in one-pot synthesis strategies . By combining multiple reaction steps into a single, continuous process without isolating intermediates, one-pot syntheses offer substantial advantages in terms of efficiency, cost-effectiveness, and sustainability by reducing solvent waste and purification steps.[8][9]

Herein, we present a detailed protocol for a representative one-pot, two-step sequence: a Suzuki-Miyaura cross-coupling followed by a subsequent transformation. This guide is designed to provide both a practical experimental workflow and a deeper understanding of the chemical principles that ensure a successful and reproducible outcome.

Core Strategy: One-Pot Suzuki-Miyaura Coupling and Subsequent Demethylation

A common challenge in drug development is the synthesis of phenolic derivatives, which often serve as key interaction points with biological targets. A highly efficient strategy is to perform a Suzuki-Miyaura coupling using a protected phenol, such as an anisole derivative (methoxy-substituted aryl halide), and then deprotect it in a subsequent step to reveal the phenol. Performing these two steps in a single pot enhances throughput, which is critical for generating structure-activity relationship (SAR) data.

This section details a representative one-pot protocol for the coupling of this compound with 4-bromoanisole, followed by in-situ demethylation of the resulting biaryl ether to yield the corresponding phenol.

Logical Workflow Diagram

The diagram below illustrates the sequential nature of the one-pot process, from initial coupling to the final product formation within a single reaction vessel.

OnePot_Workflow cluster_0 Reaction Vessel Reactants Reactants: This compound + 4-Bromoanisole Suzuki_Step Step 1: Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) Reactants->Suzuki_Step Add Catalyst & Base Catalyst_System Catalyst System: Pd(dppf)Cl2 + K3PO4 + Dioxane/H2O Catalyst_System->Suzuki_Step Intermediate Intermediate (Not Isolated): 3-(4-methoxyphenyl)-2-ethoxy-5-methylpyridine Suzuki_Step->Intermediate Formation of C-C bond Demethylation_Step Step 2: Ether Demethylation (Controlled Temperature) Intermediate->Demethylation_Step Add BBr3 Deprotection_Reagent Reagent Addition: Boron Tribromide (BBr3) Deprotection_Reagent->Demethylation_Step Product Final Product: 4-(2-ethoxy-5-methylpyridin-3-yl)phenol Demethylation_Step->Product Cleavage of -OCH3 ether

Caption: Workflow for the one-pot Suzuki coupling and demethylation sequence.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for different substrates or scales.

Materials and Reagents:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Deionized Water (Degassed)

  • Boron Tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (2.0 equiv)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup (Suzuki Coupling):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 181 mg), 4-bromoanisole (1.1 mmol, 206 mg, 138 µL), Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg), and potassium phosphate (3.0 mmol, 637 mg).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

    • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The use of water can accelerate the reaction and improve the solubility of the inorganic base.[10]

  • Execution of Suzuki Coupling:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. The disappearance of the 4-bromoanisole starting material is a key indicator.

  • In-Situ Demethylation:

    • Once the Suzuki coupling is complete, cool the reaction mixture to 0 °C in an ice bath. Causality: This temperature control is crucial to moderate the highly exothermic reaction of BBr₃ with residual water and the solvent, preventing side reactions.

    • Slowly add the 1.0 M solution of BBr₃ in CH₂Cl₂ (2.0 mmol, 2.0 mL) dropwise via syringe. A color change and fuming may be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until LC-MS analysis confirms the complete conversion of the methoxy intermediate to the phenol product.

  • Work-up and Purification:

    • Cool the flask back to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the excess BBr₃ and acidic byproducts.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 4-(2-ethoxy-5-methylpyridin-3-yl)phenol.

Data Summary & Substrate Scope

The following table presents hypothetical but expected outcomes for the one-pot synthesis, illustrating its potential applicability to various aryl halides.

EntryAryl Halide PartnerSuzuki Time (h)Demethylation Time (h)Overall Yield (%)Purity (%)
14-Bromoanisole5382>98
21-Bromo-4-methoxy-2-methylbenzene6378>97
32-Bromo-5-methoxynaphthalene8471>97
44-Chloroanisole*12365>95

*Note: Aryl chlorides are less reactive and may require more forcing conditions or specialized catalyst systems for the initial Suzuki coupling step.[5]

Scientific Rationale and Trustworthiness

  • Catalyst Choice (Pd(dppf)Cl₂): This palladium catalyst is widely used for Suzuki couplings involving heteroaromatic compounds. The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting the challenging reductive elimination step while maintaining catalyst stability.

  • Base Selection (K₃PO₄): Potassium phosphate is an effective base for Suzuki reactions involving boronic acids, particularly those prone to protodeboronation (decomposition).[5] Its moderate basicity is sufficient to facilitate transmetalation without causing unwanted side reactions.

  • Solvent System (Dioxane/H₂O): The aqueous dioxane system is a common choice that balances the solubility of both the organic substrates and the inorganic base, often leading to accelerated reaction rates.[10]

  • Demethylation Reagent (BBr₃): Boron tribromide is a powerful Lewis acid highly effective for the cleavage of aryl methyl ethers. Its use at low temperatures followed by warming allows for controlled and efficient deprotection.

  • Self-Validation: The protocol's trustworthiness is established by including clear monitoring steps (TLC, LC-MS). These analytical checkpoints allow the researcher to verify the completion of each stage before proceeding, ensuring that the one-pot sequence is not advanced prematurely. This validates the process in real-time.

Conclusion

The one-pot strategy detailed in this application note demonstrates an efficient, high-yield pathway for the synthesis of valuable phenolic biaryl compounds from this compound. By telescoping a Suzuki-Miyaura coupling with a subsequent demethylation, this approach minimizes manual handling, reduces waste, and accelerates the synthesis of key intermediates for drug discovery programs. The principles and protocols outlined here provide a solid foundation for researchers to apply and adapt this powerful synthetic strategy to their specific molecular targets.

References

scale-up synthesis of drug intermediates using (2-Ethoxy-5-methylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of Drug Intermediates Using (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the scale-up synthesis of pharmaceutical intermediates utilizing this compound. The focus is on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles, critical process parameters, and rationale behind experimental choices, ensuring a robust and reproducible scale-up process. We will cover reaction mechanics, detailed protocols, process optimization, safety considerations, and analytical quality control, grounded in authoritative scientific principles.

Introduction: The Strategic Importance of Pyridinyl Boronic Acids

This compound is a vital heterocyclic building block in the pharmaceutical industry. Its structure is frequently incorporated into advanced drug candidates targeting a wide range of diseases. The pyridine moiety is a common motif in many active pharmaceutical ingredients (APIs), influencing properties such as solubility, metabolic stability, and target binding affinity.[3]

The primary utility of this reagent lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which efficiently forge a bond between the pyridine core and an aryl or heteroaryl halide.[1][2] While highly effective at the bench scale, transitioning this reaction to a pilot or manufacturing scale introduces significant challenges. These include maintaining catalytic activity, controlling exotherms, ensuring low levels of residual palladium contamination, and achieving consistent yield and purity. This guide provides the field-proven insights necessary to navigate these complexities successfully.

The Suzuki-Miyaura Coupling: Mechanism and Key Principles

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized C-C bond formation.[4] Understanding its catalytic cycle is fundamental to troubleshooting and process optimization. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Product Product (Ar-Ar') ArPd(II)Ar'L2->Product ArX Aryl Halide (Ar-X) ArX->ArPd(II)XL2 Boronic (2-Ethoxy-5-methylpyridin-3-yl)B(OH)₂ + Base Boronic->ArPd(II)Ar'L2 caption Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Causality Behind Component Selection:

  • Catalyst: While simple catalysts like Pd(PPh₃)₄ can be used, scale-up operations benefit from modern, pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These catalysts offer higher turnover numbers (TONs), improved stability, and broader substrate scope, allowing for lower catalyst loading, which is economically and environmentally crucial.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically preferred for large-scale reactions.[5] These bases are cost-effective, easy to remove during aqueous workup, and effectively promote the transmetalation step without causing significant side reactions.

  • Solvent: A mixture of an organic solvent and water is common. Solvents like 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or toluene with water provide sufficient solubility for both the organic substrates and the inorganic base, facilitating the reaction.[6] For industrial applications, solvent choice is heavily influenced by safety (flash point), environmental impact, and ease of recovery.

Core Protocol: Scale-Up Synthesis (100g Scale)

This protocol outlines a robust procedure for coupling this compound with a generic aryl bromide. Note: This is a representative protocol and must be optimized for the specific aryl halide being used.

Materials and Equipment
Reagent/EquipmentSpecification
Jacketed Glass Reactor (5L)Equipped with mechanical overhead stirrer, reflux condenser, thermocouple, and N₂ inlet/outlet.
This compound>98% purity
Aryl Bromide (Ar-Br)>99% purity
XPhos Pd G3 (Catalyst)Commercially available precatalyst
Potassium Carbonate (K₂CO₃)Anhydrous, powdered
2-Methyltetrahydrofuran (2-MeTHF)Anhydrous grade
Deionized WaterDegassed
Sodium Bisulfite (NaHSO₃)For palladium scavenging
Celite®For filtration
Step-by-Step Methodology
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and assembled correctly. Oven-dry all glassware prior to assembly to remove moisture.

    • Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging:

    • To the inerted reactor, add the aryl bromide (1.0 eq), this compound (1.2 eq), and powdered potassium carbonate (3.0 eq).

    • Rationale: A slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential decomposition pathways like protodeboronation, which can be an issue with some heteroaryl boronic acids.[6]

  • Solvent Addition:

    • Add 2-MeTHF (e.g., 10 volumes relative to the aryl bromide) and degassed deionized water (e.g., 2 volumes) to the reactor.

    • Begin stirring to create a slurry.

    • Rationale: Degassing the solvents is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[6]

  • Catalyst Addition and Reaction:

    • Add the XPhos Pd G3 catalyst (e.g., 0.1 mol%).

    • Heat the reaction mixture to the target temperature (e.g., 80 °C) using the reactor jacket.

    • Monitor the reaction progress by taking samples periodically for HPLC analysis. The reaction is typically complete within 4-8 hours.

  • Workup and Palladium Removal:

    • Once the reaction is complete (as determined by HPLC), cool the mixture to room temperature.

    • Add a 20% aqueous solution of sodium bisulfite and stir for 1-2 hours.[7]

    • Rationale: This step is a critical self-validating system for quality. Sulfite or other thiol-based scavengers coordinate to residual palladium, making it easier to remove from the organic product.[7]

    • Separate the organic and aqueous layers. Extract the aqueous layer with 2-MeTHF.

    • Combine the organic layers and filter through a pad of Celite® to remove any fine palladium particulates.

  • Product Isolation:

    • Wash the organic layer with brine.

    • Concentrate the organic layer under reduced pressure to induce crystallization of the product.

    • Filter the resulting solid, wash with a minimal amount of cold solvent (e.g., heptane), and dry under vacuum to a constant weight.

Process Workflow and In-Process Controls

A successful scale-up relies on rigorous monitoring and control. The following workflow diagram illustrates the key stages and decision points.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_qc Quality Control A Inert Reactor B Charge Solids (Ar-Br, Boronic Acid, Base) A->B C Add Degassed Solvents B->C D Add Catalyst C->D E Heat to 80°C D->E F Monitor by HPLC (IPC-1) E->F G Reaction Complete? F->G G->E No H Cool to RT G->H Yes I Pd Scavenging (e.g., NaHSO₃ wash) H->I J Phase Separation I->J K Crystallization J->K L Filter and Dry K->L M Final Product Analysis (HPLC, NMR, ICP-MS) L->M caption Fig 2: Scale-Up Synthesis Workflow.

Caption: Fig 2: Scale-Up Synthesis Workflow.

Analytical Methods for Quality Control

Ensuring the final intermediate meets pharmaceutical standards is non-negotiable.

ParameterMethodPurpose
Reaction Conversion UPLC-MS / HPLCTo monitor the disappearance of starting materials and the formation of the product during the reaction (In-Process Control).[8]
Product Purity HPLC-UVTo determine the purity of the isolated product and quantify any impurities. A typical method uses a C18 column with a mobile phase of acetonitrile and water.
Structural Identity ¹H NMR, ¹³C NMR, LC-MSTo confirm that the chemical structure of the isolated product is correct.
Residual Palladium ICP-MS / ICP-OESTo quantify the amount of residual palladium. Pharmaceutical intermediates often require <10 ppm.
Boronic Acid Purity Titration / HPLCTitration with a standardized base can be a quick and effective method to determine the purity of the boronic acid starting material.[9][10]

Safety and Handling Considerations

  • Boronic Acids: While generally stable, boronic acids and their derivatives can be irritating to the skin, eyes, and respiratory tract.[11] Handle in a well-ventilated area (fume hood) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Many palladium catalysts are air-stable as solids but become oxygen-sensitive once activated in solution. Handle under an inert atmosphere.

  • Solvents: Organic solvents like 2-MeTHF are flammable. Ground all equipment and avoid sources of ignition.

  • Exotherms: While Suzuki couplings are not typically violently exothermic, the initial heating and any quenching steps should be performed with care on a large scale. The use of a jacketed reactor allows for precise temperature control.

Conclusion

The scale-up of Suzuki-Miyaura couplings using this compound is a highly enabling transformation in pharmaceutical manufacturing. Success hinges on a deep understanding of the reaction mechanism, careful selection of reagents and conditions, and the implementation of rigorous in-process controls and analytical validation. By treating the protocol not as a fixed recipe but as a self-validating system where each step's rationale is understood, development scientists can consistently and safely produce high-quality drug intermediates on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Cross-Coupling Reactions with Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridylboronic acids in cross-coupling reactions. The unique electronic properties of the pyridine ring introduce specific challenges not always encountered with standard arylboronic acids. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a 2-pyridylboronic acid is giving very low yields. What is the most likely cause?

Low yields in Suzuki-Miyaura couplings involving 2-pyridylboronic acids are a frequent issue, primarily stemming from the inherent instability of the reagent.[1][2] The primary culprit is often protodeborylation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of unsubstituted pyridine.[1][3] This side reaction is often accelerated by heat, the presence of a base, and the palladium catalyst itself.[4]

Several factors contribute to the susceptibility of 2-pyridylboronic acids to protodeborylation:

  • Instability of the C-B bond: The electron-withdrawing nature of the pyridine nitrogen weakens the carbon-boron bond, making it more prone to cleavage.[1]

  • Zwitterionic Intermediates: 2-Pyridylboronic acids can form zwitterionic intermediates that undergo rapid fragmentation.[5][6]

  • Slow Transmetalation: As electron-deficient systems, 2-pyridylboronic acids can exhibit slow transmetalation onto the palladium center, giving more time for decomposition pathways to occur.[1][7]

Q2: I am observing a significant amount of a symmetrical bipyridine byproduct. What is causing this homocoupling?

The formation of a symmetrical bipyridine is a classic case of homocoupling , another common side reaction. This occurs when two molecules of the pyridylboronic acid couple with each other. The primary drivers for homocoupling are:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[8] It is therefore crucial to ensure your reaction is thoroughly degassed.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled dimer, especially at the beginning of the reaction.[8]

Q3: My pyridylboronic acid seems to be degrading on the benchtop even before I use it in a reaction. How can I address this?

The benchtop instability of many pyridylboronic acids, especially 2-heterocyclic derivatives, is a well-documented issue.[4] This degradation can occur through protodeborylation, oxidation, and/or polymerization.[4] To mitigate this, consider the following:

  • Use Freshly Prepared Boronic Acids: Whenever possible, use freshly prepared pyridylboronic acids for optimal reactivity.

  • Utilize More Stable Boronic Acid Surrogates: A highly effective strategy is to use more stable derivatives that release the active boronic acid in situ. Some of the most successful surrogates include:

    • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that undergo slow, controlled hydrolysis under the reaction conditions to release the boronic acid.[4][9]

    • Organotrifluoroborates: These salts also offer enhanced stability compared to the corresponding boronic acids.[4]

Troubleshooting Guide

Issue 1: Low Yields Due to Protodeborylation

If you suspect protodeborylation is the primary cause of low yields, here is a systematic approach to troubleshoot the issue:

Troubleshooting Workflow for Protodeborylation

start Low Yield: Suspected Protodeborylation boron_reagent Switch to a More Stable Boron Reagent start->boron_reagent reaction_conditions Optimize Reaction Conditions start->reaction_conditions additives Consider Additives start->additives mida MIDA Boronate boron_reagent->mida trifluoroborate Organotrifluoroborate boron_reagent->trifluoroborate outcome Improved Yield mida->outcome trifluoroborate->outcome base Screen Bases (e.g., K3PO4, Cs2CO3) reaction_conditions->base ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) reaction_conditions->ligand temperature Lower Reaction Temperature reaction_conditions->temperature base->outcome ligand->outcome temperature->outcome copper Add Copper Salts (e.g., Cu(OAc)2) additives->copper copper->outcome

Caption: A workflow for troubleshooting low yields caused by protodeborylation.

Detailed Steps:

  • Switch to a More Stable Boron Reagent: This is often the most effective solution.

    • MIDA Boronates: These are highly recommended as they provide a "slow release" of the boronic acid, keeping its concentration low and favoring the cross-coupling pathway over decomposition.[4][9]

    • Organotrifluoroborates or Pinacol Esters: These can also offer improved stability over the free boronic acid.[10]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[10]

    • Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired catalytic cycle, minimizing the time for side reactions to occur.[10]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition. Try lowering the temperature to find a balance.[10]

  • Consider Additives:

    • Copper Salts: The addition of copper salts, such as Cu(OAc)₂, can sometimes promote the cross-coupling of 2-pyridylboranes.[4][9]

Issue 2: Excessive Homocoupling

If homocoupling is your main problem, focus on excluding oxygen and managing your palladium source.

Troubleshooting Workflow for Homocoupling

start Excessive Homocoupling degassing Ensure Thorough Degassing start->degassing pd_source Evaluate Palladium Source start->pd_source freeze_pump_thaw Use Freeze-Pump-Thaw Cycles degassing->freeze_pump_thaw inert_gas Maintain Positive Inert Gas Pressure degassing->inert_gas outcome Reduced Homocoupling freeze_pump_thaw->outcome inert_gas->outcome pd0 Use a Pd(0) Source (e.g., Pd2(dba)3) pd_source->pd0 precatalyst Use an Efficient Precatalyst System pd_source->precatalyst pd0->outcome precatalyst->outcome

Caption: A workflow for minimizing homocoupling side reactions.

Detailed Steps:

  • Rigorous Degassing: Oxygen is a major contributor to homocoupling.[8]

    • Use multiple freeze-pump-thaw cycles for your solvent.

    • Ensure all reagents are added under a positive pressure of an inert gas like argon or nitrogen.

  • Choice of Palladium Source:

    • If using a Pd(II) precatalyst, homocoupling can occur during its initial reduction to Pd(0).[8]

    • Consider using a Pd(0) source directly, such as Pd₂(dba)₃.[11]

    • Alternatively, use a highly efficient precatalyst system that rapidly generates the active Pd(0) species.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a 2-Pyridyl MIDA Boronate

This protocol is a starting point and should be optimized for specific substrates.

Component Amount Notes
Aryl Halide1.0 equiv
2-Pyridyl MIDA Boronate1.5 equivAir-stable and can be weighed in air.[9]
Palladium Precatalyst2-5 mol %e.g., XPhos Pd G3
Ligand4-10 mol %e.g., XPhos (if not using a precatalyst)
Base3.0 equivK₃PO₄ is a good starting point.[4]
Solvent0.1 - 0.2 Me.g., Dioxane/H₂O (5:1)[4]
Temperature80-110 °C

Procedure:

  • To a dry reaction vessel, add the aryl halide, 2-pyridyl MIDA boronate, base, and palladium precatalyst.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Problem: Key Side Reactions

Side_Reactions cluster_desired Desired Cross-Coupling cluster_protodeborylation Protodeborylation cluster_homocoupling Homocoupling A Pyridyl-B(OH)2 C Pyridyl-Ar A->C Pd Catalyst, Base B Ar-X B->C Pd Catalyst, Base D Pyridyl-B(OH)2 E Unsubstituted Pyridine D->E H+ F 2 x Pyridyl-B(OH)2 G Pyridyl-Pyridyl F->G O2 or Pd(II)

References

Technical Support Center: Catalyst and Ligand Selection for Hindered Pyridylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyridylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these demanding substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and achieve successful coupling outcomes.

Introduction: The Challenge of Hindered Pyridylboronic Acids

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its application to sterically hindered and heteroaromatic substrates, particularly pyridylboronic acids, presents a unique set of challenges.[1][2] The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and leading to deactivation or the formation of inactive complexes.[3][4] Furthermore, steric bulk near the coupling sites can significantly slow down the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][5] Pyridylboronic acids are also prone to a detrimental side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This guide will address these issues head-on, providing a logical framework for catalyst and ligand selection and reaction optimization.

Troubleshooting Guide

This section is formatted to address specific problems you may be encountering in the lab.

Issue 1: Low to No Yield of Desired Product

Question: My Suzuki-Miyaura coupling reaction with a hindered pyridylboronic acid is giving me very low yield or no product at all. My starting materials are either unreacted or I see a complex mixture of byproducts. What should I investigate first?

Answer: This is a common and frustrating issue that can usually be resolved by systematically evaluating your reaction parameters. The catalyst system is the most critical variable for success with these challenging substrates.[6]

Root Causes & Corrective Actions:

  • Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[4][6] The steric bulk and electronic properties of the ligand are paramount.

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide.[7][8] They also accelerate the rate-limiting reductive elimination step.[7]

      • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent first choices for hindered couplings.[5][7][8] For particularly challenging systems, consider more specialized ligands like AntPhos or BI-DIME.[9][10]

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[3][4]

    • Solution: The use of bulky ligands, as mentioned above, can sterically shield the palladium center and disfavor coordination by the pyridine nitrogen.[3]

  • Inefficient Oxidative Addition: If you are using an aryl chloride, the C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[3]

    • Solution: Switch to a more active catalyst system specifically designed for aryl chlorides. The aforementioned Buchwald ligands are often effective.[8][11] Increasing the reaction temperature can also help overcome the activation barrier.

  • Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][12] An inappropriate base can lead to a sluggish reaction or decomposition.

    • Solution: Screen a variety of bases. Potassium phosphate (K₃PO₄) is often a good starting point for hindered couplings.[3][6] Cesium carbonate (Cs₂CO₃) is another effective option. For very challenging systems, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) may be required.[4][6]

  • Improper Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[13] A mixture of an organic solvent with water is often used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[6][14]

Issue 2: Significant Protodeboronation of the Pyridylboronic Acid

Question: I am observing a significant amount of the deborylated pyridine byproduct in my reaction mixture. How can I prevent this?

Answer: Protodeboronation is a major competing pathway, especially with electron-deficient heteroaryl boronic acids like those of pyridine.[3][15] This side reaction is often promoted by aqueous basic conditions.

Root Causes & Corrective Actions:

  • Instability of the Boronic Acid: Pyridylboronic acids are inherently susceptible to hydrolysis of the C-B bond.[3]

    • Solution: Switch to a more stable boronic acid derivative.

      • Pinacol Esters: These are generally more stable to protodeboronation than the corresponding boronic acids.[3]

      • Potassium Trifluoroborate Salts (R-BF₃K): These salts are often highly stable, crystalline solids that slowly release the boronic acid in situ under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.

      • Diethanolamine Esters: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[16]

  • Reaction Conditions: Prolonged exposure to high temperatures and aqueous base can exacerbate protodeboronation.

    • Solution:

      • Minimize Water: While some water can be beneficial, using strictly anhydrous conditions (if compatible with your base) can suppress this side reaction.[4]

      • Use a Milder Base: If possible, switch to a less harsh base like potassium fluoride (KF).[12]

      • Lower Reaction Temperature: If the catalyst system is active enough, running the reaction at a lower temperature can reduce the rate of decomposition.

Issue 3: Formation of Homocoupled Byproducts

Question: My main byproduct is the bipyridine from the homocoupling of my pyridylboronic acid. What causes this and how can I avoid it?

Answer: Homocoupling of the boronic acid is typically promoted by the presence of oxygen or by certain palladium species.[3]

Root Causes & Corrective Actions:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere.[3] This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction. A common method is to bubble argon through the solvent for 15-30 minutes before use.

  • Catalyst System: Some palladium sources or improperly activated catalysts can favor homocoupling.

    • Solution: Using a well-defined Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst system can often minimize homocoupling.[3] Precatalysts are designed to generate the active Pd(0) species cleanly and efficiently.

Frequently Asked Questions (FAQs)

Q1: Which palladium source should I use: a precatalyst or generating the catalyst in situ from a palladium salt and a ligand?

A1: For challenging couplings, using a precatalyst is often advantageous. Precatalysts are stable, well-defined palladium complexes that are easily handled and provide a reliable source of the active Pd(0) catalyst. This can lead to more reproducible results. Generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand is also very common and effective, but the activation process can sometimes be less efficient.

Q2: How do I choose between the different Buchwald ligands (e.g., XPhos, SPhos, RuPhos)?

A2: While these ligands are all bulky and electron-rich, subtle differences in their structure can have a significant impact on reactivity. There is no single "best" ligand for all substrates. A screening approach is often necessary. However, a general starting point is:

  • XPhos: Often a good general-purpose ligand for a wide range of substrates.

  • SPhos: Can be particularly effective for couplings involving heteroaryl chlorides.

  • RuPhos: Another robust ligand, often used for hindered systems.

Q3: What is the optimal catalyst loading?

A3: For difficult couplings, catalyst loadings are typically in the range of 1-5 mol %. However, with highly active catalyst systems, it can sometimes be reduced to as low as 0.1 mol % or even less.[17] It is best to start with a higher loading (e.g., 2 mol %) to ensure the reaction works and then optimize by decreasing the loading.

Q4: Can I run these reactions open to the air?

A4: It is strongly discouraged. While some modern catalyst systems show remarkable air stability, the Suzuki-Miyaura coupling is fundamentally sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.[3] For reproducible and high-yielding results, always use an inert atmosphere.

Data & Protocols

Table 1: Recommended Catalyst Systems for Hindered Pyridylboronic Acid Coupling
Coupling PartnersRecommended LigandPalladium SourceBaseSolventTemperature (°C)Reference
Hindered Pyridyl-B(OH)₂ + Aryl-BrXPhos or SPhosPd₂(dba)₃ or XPhos Pd G3K₃PO₄ or Cs₂CO₃Toluene or 1,4-Dioxane80-110[5]
Hindered Pyridyl-B(OH)₂ + Aryl-ClSPhos or RuPhosPd(OAc)₂ or SPhos Pd G3K₃PO₄ or t-BuOK1,4-Dioxane or Toluene100-120[4][8]
2-Pyridylboronate + Aryl-Br/ClBuchwald LigandsPd₂(dba)₃K₃PO₄ or KFDioxane or n-Butanol80-110[11][15]
Tetra-ortho-substituted BiarylAntPhos or BI-DIMEPd(OAc)₂K₃PO₄Toluene110[9][10]
Detailed Experimental Protocol: General Procedure for a Hindered Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Hindered pyridylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, finely powdered and dried, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, pyridylboronic acid, and the powdered base.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13][14]

Visual Guides

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][18][19][20] For hindered substrates, any of these steps can be rate-limiting.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² tm_complex->product center start R¹-X boronate [R²-B(OH)₃]⁻ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low / No Yield check_catalyst Is the Catalyst System Appropriate for Hindered Substrates? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_base Is the Base Optimal? check_catalyst->check_base Yes change_ligand->check_base screen_bases Screen Bases (K₃PO₄, Cs₂CO₃, t-BuOK) check_base->screen_bases No check_side_reactions Are Side Reactions Prevalent? check_base->check_side_reactions Yes screen_bases->check_side_reactions protodeboronation Protodeboronation? check_side_reactions->protodeboronation Yes rerun Re-run Optimized Reaction check_side_reactions->rerun No use_ester Use Pinacol Ester or Trifluoroborate Salt protodeboronation->use_ester Yes homocoupling Homocoupling? protodeboronation->homocoupling No use_ester->rerun degas Ensure Rigorous Degassing and Inert Atmosphere homocoupling->degas Yes homocoupling->rerun No degas->rerun

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

impact of base and solvent on (2-Ethoxy-5-methylpyridin-3-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (2-Ethoxy-5-methylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we address common challenges through detailed FAQs and troubleshooting guides, focusing on the critical impact of base and solvent selection.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What is the most likely cause?

A1: The most common culprits for low yield with this substrate are catalyst poisoning and protodeboronation . The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1][2] Additionally, heteroaromatic boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions.[3][4][5]

Q2: How does the choice of base fundamentally impact the reaction?

A2: The base has two primary, yet sometimes conflicting, roles. Its essential function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step of the catalytic cycle.[6][7][8][9] However, the basicity and the presence of water (often required to dissolve inorganic bases) can accelerate the undesired protodeboronation side reaction.[10][11] Therefore, the ideal base is strong enough to promote transmetalation but not so strong that it degrades the starting material or promotes side reactions.

Q3: Which class of base is recommended for substrates with sensitive functional groups?

A3: For substrates containing base-labile groups (e.g., esters, amides, or ketones with α-protons), milder inorganic bases are strongly recommended. Anhydrous, powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[10] Strong bases like sodium hydroxide (NaOH) or alkoxides (e.g., NaOtBu) should be avoided unless substrate stability has been confirmed.[10]

Q4: What is the role of the solvent beyond just dissolving the reagents?

A4: The solvent is a critical, active participant in the reaction. It influences the solubility of the base, the stability of the catalytic species, and the rate of key steps like oxidative addition.[12][13][14] For instance, polar aprotic solvents like DMF or dioxane are commonly used. However, the choice is not trivial; some polar solvents can stabilize anionic palladium complexes, which may alter reactivity and selectivity compared to nonpolar solvents like toluene.[12][15][16][17] A mixture of an organic solvent with a small amount of water is often employed to help dissolve inorganic bases, creating a biphasic system that can sometimes be beneficial.[18]

Q5: I am observing a significant amount of a side product with a mass corresponding to the protodeboronated starting material. How can I prevent this?

A5: Protodeboronation is a major challenge. To mitigate it, consider the following strategies:

  • Use a Milder Base: Switch to a weaker base like potassium fluoride (KF) or a carbonate.[9][10]

  • Minimize Water: Use anhydrous solvents and a base that does not require significant water for solubilization (e.g., CsF or an organic base). If water is necessary, use the minimum amount required.

  • Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[2][19] MIDA boronates, in particular, are highly stable and participate in "slow-release" cross-coupling, keeping the instantaneous concentration of the sensitive free boronic acid low.[20]

Troubleshooting and Optimization Guide

Navigating a failed or low-yielding reaction requires a logical diagnostic approach. Use the following guide to identify and solve the issue.

Troubleshooting_Flowchart start Reaction Analysis: Low Yield or Failure check_sm Are Starting Materials Consumed? (Check by LC-MS/TLC) start->check_sm sm_consumed YES: Starting Materials Consumed check_sm->sm_consumed Yes sm_not_consumed NO: Starting Materials Remain check_sm->sm_not_consumed No check_protodeboronation Is Protodeboronation Product (Ar-H) the Major Byproduct? sm_consumed->check_protodeboronation fix_no_reaction Issue: Catalyst Inactivity (Poisoning or Poor Activation) sm_not_consumed->fix_no_reaction is_protodeboronation YES check_protodeboronation->is_protodeboronation Yes is_homocoupling NO: Check for Homocoupling (Ar-Ar) or other decomposition check_protodeboronation->is_homocoupling No fix_protodeboronation Action: 1. Use Milder Base (K₃PO₄, KF). 2. Minimize or eliminate water. 3. Switch to a stable boronate ester (MIDA). 4. Lower reaction temperature. is_protodeboronation->fix_protodeboronation fix_homocoupling Action: 1. Thoroughly degas solvents. 2. Ensure inert atmosphere (Ar/N₂). 3. Use a Pd(0) source directly or ensure full reduction of Pd(II) precatalyst. is_homocoupling->fix_homocoupling action_no_reaction Action: 1. Increase catalyst/ligand loading. 2. Screen different ligands (e.g., Buchwald ligands). 3. Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃). 4. Ensure anhydrous/degassed solvents. fix_no_reaction->action_no_reaction

Caption: Troubleshooting decision tree for reactions.

Data-Driven Selection of Base and Solvent

The choice of base and solvent is interdependent and crucial for success. The following tables provide a comparative guide.

Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling

BasepKₐ (Conj. Acid)Common SolventsAdvantagesDisadvantages & Cautions
K₃PO₄ ~12.3Dioxane/H₂O, TolueneExcellent for sensitive substrates; good balance of activity.[10]Often requires some water for solubility, which can promote protodeboronation.
K₂CO₃ ~10.3Dioxane/H₂O, DMFWidely used, cost-effective, mild.Can be too weak for challenging couplings; requires water.
Cs₂CO₃ ~10.3Dioxane, Toluene, DMFHigher solubility in organic solvents than K₂CO₃; often more effective.More expensive; can still be too basic for highly sensitive substrates.
KF ~3.2Dioxane, THFVery mild; effective for substrates with base-labile groups.[9]Can be slow; fluoride ions can sometimes interact with silica gel during chromatography.
KOtBu ~19THF, TolueneVery strong base; can accelerate slow reactions.High risk of substrate degradation, epimerization, and other side reactions.[10]

Table 2: Comparative Guide to Common Solvents in Suzuki-Miyaura Coupling

Solvent SystemPropertiesAdvantagesDisadvantages & Cautions
Dioxane / H₂O Polar aprotic mixtureExcellent for dissolving inorganic bases; well-established system.[18]Water can promote protodeboronation; dioxane can form peroxides.
Toluene NonpolarReduces risk of protodeboronation; good for anhydrous conditions.Poor solubility for inorganic bases, leading to heterogeneous mixtures.
DMF / DMAc Polar aproticHigh boiling point; good solvating power.[1]Can decompose at high temperatures; may coordinate to the catalyst.
THF Polar aproticLower boiling point; easy to remove.Can be too low-boiling for unreactive halides; peroxide formation risk.
2-MeTHF Polar aproticGreener alternative to THF; higher boiling point.Similar peroxide risk to THF.

Key Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to rational troubleshooting. The base and solvent play critical roles in the transmetalation step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII note1 Solvent polarity influences rate and catalyst stability Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 note2 Base is CRITICAL here. Forms reactive boronate. RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid (Ar)B(OH)₂ Boronate [(Ar)B(OH)₃]⁻ (Ate Complex) BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->Transmetal Activated Nucleophile

Caption: The Suzuki-Miyaura cycle with points of influence for base and solvent.

Validated Experimental Protocols

Protocol 1: General Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 217 mg), and K₂CO₃ (2.5 mmol, 345 mg).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Degassing: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Advanced Protocol for Mitigating Protodeboronation

This protocol is designed for challenging couplings where protodeboronation is a significant issue, using a stable MIDA boronate ester.

Materials:

  • (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate (1.1 equiv)

  • Aryl Chloride or other challenging halide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 equiv), the MIDA boronate (1.1 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (8 mol%) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve ~0.1 M concentration).

  • Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with vigorous stirring. The slow hydrolysis of the MIDA ester will release the boronic acid in situ.

  • Monitoring & Workup: Monitor the reaction over 12-24 hours. Upon completion, perform the same workup and purification as described in Protocol 1. The use of a non-aqueous system and slow-release strategy significantly minimizes protodeboronation.[20]

References

Technical Support Center: Troubleshooting Suzuki Reactions with Electron-Rich Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of using electron-rich heteroaryl boronic acids. These substrates, while crucial for accessing novel chemical space, are notoriously challenging due to their inherent instability and unique reactivity profiles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an electron-rich heteroaryl boronic acid (e.g., furan, pyrrole, thiophene) is failing, resulting in low to no yield. What are the primary factors I should investigate first?

A1: Failure in these specific Suzuki couplings typically stems from one of three core issues: reagent instability, suboptimal catalytic conditions, or catalyst deactivation. Here is a systematic approach to diagnosis:

  • Assess Boronic Acid Integrity: Electron-rich heteroaryl boronic acids are highly susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] This is often the primary culprit for low yields. Before troubleshooting the reaction, confirm the purity of your boronic acid via NMR. If significant degradation is observed, the starting material is compromised.

  • Verify Catalyst and Ligand Activity: The active catalyst in the Suzuki reaction is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.

    • Oxygen Contamination: Rigorously degas your solvents and maintain a robust inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the unwanted homocoupling of boronic acids.[2]

    • Ligand Choice: Standard ligands may not be sufficient. Electron-rich heteroaryl substrates often require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the rate-limiting oxidative addition and stabilize the catalytic species.[5][6][7]

  • Evaluate Base and Solvent System: The base is not just a passive reagent; it plays a critical role in activating the boronic acid for transmetalation.[5]

    • Base Strength: A base that is too strong or used with protic solvents (like water) can dramatically accelerate protodeboronation.[2][5]

    • Solubility: The base's insolubility in many organic solvents can be a hidden problem. Ensure vigorous stirring to maximize interfacial contact, especially in biphasic systems.[5][8]

Below is a flowchart to guide your initial troubleshooting process.

start Low/No Yield Observed check_boronic_acid 1. Check Boronic Acid Purity (NMR) start->check_boronic_acid degraded Degraded: - Use fresh reagent - Resynthesize/purify - Switch to stable derivative (Q3) check_boronic_acid->degraded No pure Pure check_boronic_acid->pure Yes check_conditions 2. Review Reaction Conditions pure->check_conditions atmosphere Inert Atmosphere? Degassed Solvents? check_conditions->atmosphere no_inert Problem: Oxygen Contamination Fix: Improve degassing, use Schlenk line atmosphere->no_inert No yes_inert Yes atmosphere->yes_inert Yes catalyst Catalyst/Ligand Choice? yes_inert->catalyst bad_catalyst Problem: Suboptimal Catalyst Fix: Screen bulky, e⁻-rich ligands (SPhos, XPhos) catalyst->bad_catalyst No good_catalyst OK catalyst->good_catalyst Yes base Base/Solvent Choice? good_catalyst->base bad_base Problem: Wrong Base/Solvent Fix: Use milder base (K₃PO₄, KF), consider anhydrous conditions (Q2) base->bad_base No

Caption: Initial troubleshooting workflow for failed Suzuki reactions.

Q2: I'm observing significant protodeboronation of my electron-rich heteroaryl boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is the Achilles' heel of these substrates. It is a chemical reaction involving the protonolysis of the boronic acid, where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[1] This process is highly dependent on pH and is typically accelerated by strong bases and the presence of a proton source (e.g., water).[1][9]

Here’s a multi-pronged strategy to suppress it:

  • Modify the Base and Solvent System:

    • Switch to Milder Bases: Strong bases like NaOH or KOH in aqueous media are highly problematic. Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). Potassium fluoride (KF) can also be effective.[2][5]

    • Employ Anhydrous Conditions: Since water is the primary proton source, switching to anhydrous conditions can dramatically reduce protodeboronation.[2] Use dry solvents (e.g., dioxane, toluene, THF) with a carefully dried, finely powdered base.

  • Accelerate the Productive Coupling: The competition between the desired Suzuki coupling and protodeboronation is kinetically controlled. If the Suzuki reaction is fast enough, the boronic acid will be consumed before it has a chance to decompose.

    • Use Advanced Catalysts: Modern palladium precatalysts paired with bulky, electron-rich ligands (e.g., XPhos Pd G3, SPhos Pd G3) are designed to accelerate the catalytic cycle, especially the transmetalation step.[10][11] This increased reaction rate can outpace the decomposition pathway.[1]

  • Use a "Slow-Release" Strategy: Instead of using the boronic acid directly, convert it into a more stable derivative that slowly releases the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing decomposition.[1][12] MIDA boronates and organotrifluoroborates are excellent for this purpose.[1][13]

cluster_0 Suzuki Catalytic Cycle (Desired) cluster_1 Protodeboronation (Side Reaction) A Ar-Pd(II)-X C Transmetalation A->C B [HetAr-B(OH)₃]⁻ B->C D HetAr-Pd(II)-Ar C->D E Reductive Elimination D->E F HetAr-Ar (Product) E->F G HetAr-B(OH)₂ G->B Base Activation I Protonolysis G->I H Base (OH⁻) H₂O H->I J HetAr-H (Byproduct) I->J

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Q3: My electron-rich heteroaryl boronic acid is unstable even during storage. What are more stable alternatives and how do I use them?

A3: This is a very common and practical problem. The inherent instability of many heteroaryl boronic acids requires using more robust derivatives.[13] The trade-off is often between stability and reactivity, but modern methods have largely bridged this gap.[14]

Boron ReagentStructure Example (Thiophene)AdvantagesDisadvantages
Boronic Acid HetAr-B(OH)₂Generally more reactive, no pre-activation needed.[14]Prone to protodeboronation and trimerization (boroxine formation); poor shelf-life.[13][15]
Pinacol Ester HetAr-B(pin)Increased stability, easy to handle and purify, often crystalline.[4][14]Can be less reactive; may require hydrolysis to the boronic acid in situ.[15]
MIDA Boronate HetAr-B(MIDA)Exceptionally stable to air, moisture, and chromatography. Enables sequential couplings.[1][4]Requires a dedicated deprotection step (mild aqueous base) to release the boronic acid.
Potassium Trifluoroborate HetAr-BF₃KHighly stable, crystalline solids with long shelf-life.[13]Requires specific conditions for activation and can be less atom-economical.[13]

Recommendation: For notoriously unstable boronic acids (e.g., 2-pyrrole, 2-furan), converting them to their pinacol ester or potassium trifluoroborate salt immediately after synthesis is a standard and effective strategy.[13] These derivatives are generally stable for long-term storage and can be used directly in the coupling reaction, often providing more reproducible results.[14]

Protocol: General Procedure for Suzuki Coupling with a Potassium Heteroaryltrifluoroborate

This protocol is adapted from methodologies that demonstrate the utility of trifluoroborates for challenging couplings.[13]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.1–1.3 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos or RuPhos, 4-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., n-butanol or dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.

Q4: My reaction stalls and I observe the formation of palladium black. What causes this catalyst deactivation with heteroaryl substrates?

A4: The formation of palladium black (aggregated, inactive Pd(0)) is a classic sign of catalyst death. With heteroaryl substrates, the primary cause is often poisoning of the catalyst by the Lewis-basic heteroatom (especially nitrogen in pyridines or pyrazoles).[16][17]

Mechanism of Poisoning: The lone pair of electrons on the heteroatom can coordinate strongly to the palladium center, occupying a coordination site needed for the catalytic cycle to proceed. This forms a stable, off-cycle complex that eventually decomposes and precipitates as palladium black.

Solutions:

  • Use Bulky Ligands: Sterically demanding ligands, such as Buchwald's biaryl monophosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are essential.[5][7] Their large size creates a protective pocket around the palladium atom, physically hindering the approach of the heteroaryl ring and preventing inhibitory coordination.

  • Employ Additives: In some cases, additives can act as "decoys" or buffers. For example, trimethyl borate has been shown to prevent catalyst poisoning by heteroatomic units, potentially by coordinating to the Lewis-basic sites or buffering the reaction medium.[16]

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help maintain the stability of the catalytic complex.

  • Use a More Robust Precatalyst: Modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are often more resistant to decomposition than catalysts generated in situ from Pd(OAc)₂ or Pd₂(dba)₃.[16]

References

Technical Support Center: Purification of Products from (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers working with (2-Ethoxy-5-methylpyridin-3-yl)boronic acid. This guide is designed to provide expert advice and practical solutions for the purification challenges commonly encountered in reactions involving this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification strategies, and ensure the integrity of your final products.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you might encounter during the workup and purification of your reaction products. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical principles to inform your experimental choices.

Issue 1: My TLC/LCMS analysis shows a significant amount of unreacted this compound in the crude product.

Q: How can I efficiently remove the excess boronic acid starting material from my reaction mixture?

A: The persistence of unreacted boronic acid is a frequent challenge, often due to its polarity and potential for streaking during chromatography. Here are several effective strategies:

  • Aqueous Base Wash: A primary and often effective method is to perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃). Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which partition into the aqueous layer.[1] Your organic product should remain in the organic phase. It is crucial to perform multiple extractions to ensure complete removal. After extraction, acidify the aqueous layer and re-extract with an organic solvent if you wish to recover the unreacted boronic acid.

  • Acid/Base Extraction Strategy: If your product is not base-sensitive, you can treat the crude mixture with an aqueous base to remove the boronic acid.[1] Subsequently, washing the organic layer with a dilute acid (e.g., 1 M HCl) can remove basic impurities, followed by a final brine wash to remove residual water.

  • Chromatographic Considerations: If chromatography is necessary, consider using a solvent system that enhances the separation. A common issue is the co-elution of the boronic acid with polar products. Sometimes, adding a small amount of a polar solvent like methanol to your dichloromethane or ethyl acetate/hexane mobile phase can improve the separation.[1]

  • Volatile Methyl Ester Formation: In some specific cases for carbohydrate analysis, boronic acids are removed as their volatile methyl esters by repeated evaporation with methanol.[1] This might be adaptable depending on the nature of your product.

Issue 2: I am observing a significant byproduct with a mass corresponding to the homocoupling of this compound.

Q: What causes this homocoupling, and what are the best methods to remove this byproduct?

A: Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl byproduct.[2] This occurs when two molecules of the boronic acid couple with each other. The primary causes are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2]

  • Prevention during Reaction: The most effective approach is to prevent its formation in the first place.

    • Degassing: Rigorously degas your solvents and reaction mixture to remove oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[3]

    • Catalyst Choice: If using a Pd(II) precatalyst, ensure efficient in-situ reduction to Pd(0). Alternatively, using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can minimize the initial concentration of Pd(II).[4]

    • Additives: The addition of mild reducing agents, like potassium formate, can help minimize the concentration of free Pd(II) that promotes homocoupling.[3]

  • Purification Strategies:

    • Column Chromatography: The homocoupled byproduct is often less polar than the desired cross-coupled product. Careful selection of the mobile phase for flash column chromatography can effectively separate the two. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often successful.[5]

    • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing the homocoupled impurity.[6] The key is to find a solvent system where the solubility of your product and the byproduct differ significantly with temperature.

Issue 3: My purified product is contaminated with residual palladium catalyst, giving it a dark color.

Q: How can I effectively remove trace amounts of palladium from my final product?

A: Residual palladium is a common issue, especially in drug development where metal contamination must be minimized. The nitrogen atoms in the pyridine ring can chelate with palladium, making it more soluble and difficult to remove by simple filtration.[7]

  • Filtration through Celite: A first-pass method for removing insoluble palladium species is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[8][9] This is particularly effective for heterogeneous catalysts like Pd/C or precipitated palladium black.

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[7][10] The crude product is dissolved in a solvent, and activated carbon (typically 5-10 wt%) is added. The mixture is stirred, sometimes with gentle heating, and then filtered through Celite to remove the carbon with the adsorbed palladium.[7]

  • Palladium Scavengers: For challenging cases, solid-supported scavenger resins are highly effective.[7][11] These are functionalized silica or polystyrene beads with high affinity for palladium (e.g., thiol-based scavengers). The crude product solution is stirred with the scavenger, which is then easily removed by filtration.[7][11]

  • Column Chromatography: While not always the most efficient method for palladium removal on its own, it can be effective. Often, the palladium species will strongly adhere to the silica gel at the top of the column.[8]

Issue 4: My product is difficult to crystallize and appears as an oil, even though it is expected to be a solid.

Q: What are some alternative purification techniques if recrystallization fails?

A: When a product fails to crystallize, it often indicates the presence of impurities that inhibit lattice formation.

  • Thorough Aqueous Workup: Before attempting crystallization, ensure a comprehensive aqueous workup has been performed to remove any water-soluble impurities. This includes washes with dilute acid, base, and brine as appropriate for your product's stability.

  • Flash Column Chromatography: This is the most common alternative to crystallization for purifying organic compounds.[12] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[13][14]

  • Preparative TLC/HPLC: For smaller scale reactions or when high purity is essential, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed. These techniques offer higher resolution than standard column chromatography.

  • Trituration: If the product is an amorphous solid or a thick oil, trituration can be effective. This involves stirring the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble. The purified solid can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system in column chromatography for products of this compound reactions?

A1: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The ethoxy and methyl groups on the pyridine ring make the starting material and its products moderately polar.

Q2: Are there any specific safety precautions I should take when working with this compound and its reactions?

A2: Yes. Aryl boronic acids can be irritants.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. Palladium catalysts and some solvents used in these reactions also have specific hazards, so always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: Can I use a boronic ester instead of the boronic acid? What are the implications for purification?

A3: Yes, boronic esters (e.g., pinacol esters) are often used as alternatives to boronic acids.[15] They can be more stable and less prone to side reactions like protodeboronation, especially with heteroaryl boronic acids.[16][17] From a purification standpoint, boronic esters are generally less polar than their corresponding boronic acids, which can be advantageous in chromatography. However, they are not readily removed by a basic aqueous wash, so chromatographic separation is typically required.

Q4: My reaction involves a Suzuki-Miyaura coupling. What are the most common byproducts I should expect besides homocoupling?

A4: Besides homocoupling, other common byproducts in Suzuki-Miyaura reactions include:

  • Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[16][18] This is more common with heteroaryl boronic acids.[16]

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[18]

  • Impurities from Ligands: In some cases, impurities can arise from the aryl groups of phosphine ligands.[19]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for a Suzuki-Miyaura Reaction
  • Cool the reaction mixture: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ or a 1M solution of K₂CO₃ to remove the boronic acid and neutralize any acidic components.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and water-soluble impurities.

  • Dry: Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[7]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[7]

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.[7]

Visualization of Purification Workflow

The following diagram illustrates a decision-making process for purifying the product of a reaction involving this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Base Wash, Brine) start->workup analyze_crude Analyze Crude Product (TLC, LCMS) workup->analyze_crude is_clean Product is >95% Pure? analyze_crude->is_clean end_product Final Product is_clean->end_product Yes impurities_present Identify Major Impurities is_clean->impurities_present No boronic_acid Excess Boronic Acid impurities_present->boronic_acid Boronic Acid homocoupling Homocoupling Byproduct impurities_present->homocoupling Homocoupling palladium Palladium Residue impurities_present->palladium Pd other Other Impurities impurities_present->other Other base_wash Additional Base Wash boronic_acid->base_wash chromatography Column Chromatography homocoupling->chromatography recrystallization Recrystallization homocoupling->recrystallization scavenger Palladium Scavenger or Activated Carbon palladium->scavenger other->chromatography base_wash->analyze_crude chromatography->analyze_crude recrystallization->analyze_crude scavenger->analyze_crude

Caption: Decision workflow for purification strategy.

References

Technical Support Center: Managing the Stability and Storage of Substituted Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substituted pyridylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet often challenging reagents. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes. Pyridylboronic acids are notorious for their instability, which can lead to frustratingly low yields and reproducibility issues in critical reactions like the Suzuki-Miyaura coupling.[1][2] This guide will equip you with the knowledge to mitigate these challenges.

Part 1: Understanding the Instability of Pyridylboronic Acids

The primary challenge in working with pyridylboronic acids is their susceptibility to degradation, primarily through two pathways: protodeboronation and oxidation.[3][4][5]

Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[3] This process is highly dependent on factors like pH and the position of the boronic acid group on the pyridine ring.[3][6]

  • Positional Effects: 2-Pyridylboronic acids are particularly prone to rapid protodeboronation.[7][8] This is due to the formation of a reactive zwitterionic intermediate under neutral pH conditions, which readily undergoes fragmentation.[3][8] In contrast, 3- and 4-pyridylboronic acids are significantly more stable.[6][8][9] For instance, at 70°C, the half-life for protodeboronation of 2-pyridylboronic acid at pH 7 is approximately 25-50 seconds, whereas for 3- and 4-pyridylboronic acids, it is greater than one week even at pH 12.[6][8]

  • pH Dependence: The rate of protodeboronation is highly pH-dependent. For 2-pyridylboronic acid, the zwitterionic species responsible for rapid degradation is most prevalent at neutral pH. Interestingly, both acidic and basic conditions can slow down this specific degradation pathway by shifting the equilibrium away from the reactive zwitterion.[3]

Oxidation: The carbon-boron bond in pyridylboronic acids is also susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide, which leads to the formation of the corresponding pyridinol (a hydroxy pyridine) and boric acid.[10][11] This oxidative deboronation is a significant degradation pathway, especially under physiological conditions or if the reaction is not performed under an inert atmosphere.[5][11][12]

Below is a diagram illustrating the main degradation pathways for a generic pyridylboronic acid.

DegradationPathways PyridylboronicAcid Pyridylboronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation (H⁺ source) PyridylboronicAcid->Protodeboronation C-B bond cleavage Oxidation Oxidation (e.g., [O]) PyridylboronicAcid->Oxidation C-B bond cleavage Pyridine Pyridine (Ar-H) Protodeboronation->Pyridine Pyridinol Pyridinol (Ar-OH) Oxidation->Pyridinol

Caption: Major degradation pathways of pyridylboronic acids.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with substituted pyridylboronic acids.

Q1: My pyridylboronic acid has been on the shelf for a while. Is it still good?

A1: The stability of pyridylboronic acids varies greatly depending on their structure and storage conditions.[6][8] 2-Pyridylboronic acids are notoriously unstable, while 3- and 4-pyridylboronic acids are generally more robust.[6][8][9] The best practice is to always use freshly acquired or properly stored material. Before use, it is highly recommended to assess the purity of your boronic acid by techniques such as NMR. The presence of a significant amount of the corresponding deborylated pyridine is a clear indicator of degradation.

Q2: What are the ideal storage conditions for pyridylboronic acids?

A2: To maximize shelf-life, pyridylboronic acids should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at low temperatures.[13][14] For particularly unstable derivatives, storage at -20°C is recommended.[15] Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations.[13]

Compound TypeRecommended Storage TemperatureAtmosphere
2-Pyridylboronic Acids-20°C[15]Inert (Argon or Nitrogen)[13]
3-Pyridylboronic Acids2-8°C or Room Temperature[13][16]Inert (Argon or Nitrogen)[13]
4-Pyridylboronic Acids-20°C[15]Inert (Argon or Nitrogen)

Q3: My Suzuki-Miyaura coupling reaction with a pyridylboronic acid is giving low or no yield. What are the likely causes?

A3: Low yields in Suzuki couplings involving pyridylboronic acids are a frequent issue and can often be traced back to the stability of the boronic acid itself.[1] Key factors include:

  • Protodeboronation: This side reaction consumes your boronic acid before it can participate in the catalytic cycle.[1][3] It is particularly problematic with 2-pyridylboronic acids.[7][8]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes.[1]

  • Poor Quality of the Boronic Acid: If the starting material has already degraded, the reaction is destined to fail.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the rate of protodeboronation and the overall reaction efficiency.[1]

Q4: How can I minimize protodeboronation during my reaction?

A4: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][4][17] These derivatives are less prone to protodeboronation and can release the active boronic acid slowly in situ under the reaction conditions.[4][17]

  • Anhydrous Conditions: Meticulously ensure that all reagents and solvents are anhydrous and that the reaction is set up under a dry, inert atmosphere.[1]

  • Choice of Base: The base can influence the rate of protodeboronation. In some cases, milder bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger, more aqueous bases.[1]

  • Lewis Acid Additives: For 2-pyridylboronic acids, the addition of Lewis acids like copper(I) or copper(II) salts can sometimes attenuate the rate of protodeboronation.[7][8]

Part 3: Troubleshooting Guides and Experimental Protocols

This section provides a more in-depth, step-by-step approach to overcoming common experimental hurdles.

Troubleshooting Workflow for Failed Suzuki-Miyaura Couplings

If you are experiencing a failed or low-yielding Suzuki-Miyaura coupling with a pyridylboronic acid, follow this systematic troubleshooting workflow:

TroubleshootingWorkflow Start Low/No Yield in Suzuki Coupling CheckPurity 1. Assess Boronic Acid Quality (NMR, LC-MS) Start->CheckPurity IsPure Is it pure? CheckPurity->IsPure Purify Purify Boronic Acid (Recrystallization, Derivatization) IsPure->Purify No CheckConditions 2. Review Reaction Conditions IsPure->CheckConditions Yes UseEster Consider using a stable derivative (Pinacol or MIDA ester) Purify->UseEster UseEster->CheckPurity InertAtmosphere Is the atmosphere strictly inert? CheckConditions->InertAtmosphere ImproveInert Improve degassing and handling (Use Schlenk line, glovebox) InertAtmosphere->ImproveInert No OptimizeCatalyst 3. Optimize Catalyst System InertAtmosphere->OptimizeCatalyst Yes ImproveInert->CheckConditions ScreenLigands Screen different Pd catalysts/ligands (e.g., Buchwald ligands) OptimizeCatalyst->ScreenLigands OptimizeBaseSolvent 4. Optimize Base and Solvent ScreenLigands->OptimizeBaseSolvent ScreenBases Screen alternative bases (K₃PO₄, Cs₂CO₃, KF) OptimizeBaseSolvent->ScreenBases ScreenSolvents Screen anhydrous solvents (Dioxane, Toluene, THF) ScreenBases->ScreenSolvents Success Reaction Successful ScreenSolvents->Success

Caption: A decision tree for troubleshooting Suzuki couplings.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pyridylboronic Acids

This protocol provides a starting point for the Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl halide. Note: This is a generalized procedure and must be optimized for your specific substrates.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Pyridylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)[1]

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, the pyridylboronic acid (or its ester derivative), and the base.

  • Inert Atmosphere: Seal the vessel and then evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure all oxygen is removed.[1]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][18]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography.[18]

Protocol 2: Stabilization of a Pyridylboronic Acid via Pinacol Ester Formation

If you are consistently facing issues with an unstable pyridylboronic acid, converting it to its pinacol ester is a robust solution.

Materials:

  • Pyridylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To a round-bottom flask, add the pyridylboronic acid, pinacol, and the anhydrous solvent.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Continue to reflux until all the water has been removed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude pyridylboronic acid pinacol ester.

  • The crude product can often be used directly in the subsequent coupling reaction or can be purified by recrystallization or column chromatography if necessary.

Part 4: Concluding Remarks

The successful use of substituted pyridylboronic acids hinges on a thorough understanding of their inherent instability and the adoption of careful experimental techniques. By being mindful of the potential for protodeboronation and oxidation, and by employing stabilization strategies such as the use of boronic esters, researchers can significantly improve the reliability and outcome of their synthetic endeavors. Always begin with high-quality starting materials and maintain a scrupulously inert and anhydrous reaction environment. This proactive approach will save considerable time and resources in the long run.

References

Technical Support Center: Analytical Methods for Monitoring (2-Ethoxy-5-methylpyridin-3-yl)boronic acid Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing (2-Ethoxy-5-methylpyridin-3-yl)boronic acid in their synthetic workflows. The following troubleshooting guides and frequently asked questions (FAQs) offer direct, actionable advice to navigate the common and nuanced challenges encountered during the real-time monitoring of its reaction progress. Our focus is on providing robust analytical methodologies that ensure the accuracy and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable analytical techniques for monitoring the progress of reactions involving this compound?

A1: The most common and effective techniques for monitoring the consumption of this compound and the formation of the desired product are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1] Each of these methods provides distinct advantages. HPLC and UPLC-MS excel in providing quantitative data with high resolution and sensitivity, making them ideal for kinetic studies and reaction optimization.[1] NMR spectroscopy offers detailed structural information and is a powerful tool for in-situ monitoring and mechanistic investigations.[1]

Q2: I'm observing a new peak in my HPLC chromatogram that I suspect is the boroxine of my starting material. How can I confirm this and prevent its formation?

A2: Boronic acids are prone to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines. This is a common issue that can complicate the analysis of your reaction.[2] To minimize boroxine formation, it is advisable to use anhydrous solvents for sample preparation and analysis whenever possible. For HPLC analysis, employing a mobile phase with a lower water content or a more rapid gradient elution can reduce the on-column conversion of the boronic acid to its boroxine.[3] For NMR analysis, ensuring the deuterated solvent is thoroughly dry is critical.[3]

Q3: What is protodeboronation, and how can I identify it as a side reaction in my experiment?

A3: Protodeboronation is a frequent side reaction in Suzuki-Miyaura couplings, where the carbon-boron bond of the boronic acid is cleaved and substituted by a hydrogen atom.[3][4] In the case of this compound, this would lead to the formation of 2-Ethoxy-5-methylpyridine. This byproduct can be detected by the appearance of a new peak in an HPLC chromatogram, characteristic signals in a ¹H NMR spectrum, or by its mass in GC-MS or LC-MS analysis.[3] The presence of protic solvents or certain acidic or basic conditions can facilitate this side reaction.[3]

Q4: Is it possible to use ¹¹B NMR to monitor my reaction's progress?

A4: Yes, ¹¹B NMR spectroscopy is a highly effective technique for directly observing the boron-containing species in your reaction.[3][5] The chemical shift in ¹¹B NMR is sensitive to the coordination environment of the boron atom. This allows for the differentiation between the starting boronic acid, any boronate esters that may form in situ, and other boron-containing intermediates or byproducts, offering valuable mechanistic insights.[3]

Troubleshooting Guides for Analytical Methods

High-Performance Liquid Chromatography (HPLC)

This section provides a troubleshooting guide for common issues encountered during the HPLC analysis of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Interaction of the boronic acid group with the silica support of the column. 2. Inappropriate mobile phase pH.1. Use a column with a less acidic silica support or an end-capped column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Appearance of Unexpected Peaks 1. On-column hydrolysis of the boronic acid.[6] 2. Formation of side products (e.g., homocoupling, protodeboronation).[3] 3. Sample degradation in the autosampler.1. Use a non-aqueous or low-aqueous mobile phase if compatible with your separation. Prepare samples in an aprotic solvent.[3] 2. Utilize LC-MS to identify the molecular weights of the unknown peaks.[1] 3. Keep the autosampler tray cooled to prevent sample degradation.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in flow rate.[7]1. Ensure accurate and consistent mobile phase preparation. 2. Use a guard column and replace the analytical column if performance degrades. 3. Check the HPLC pump for leaks and ensure proper priming.[7]
Experimental Protocol: HPLC Monitoring
  • Reaction Sampling and Quenching : At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol to halt the catalytic cycle.[1] This solution can also contain an internal standard for more precise quantification.

  • Sample Preparation : Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Method :

    • Column : A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase : A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or ammonium acetate, is typical.[8]

    • Flow Rate : A standard flow rate is 1.0 mL/min.

    • Detection : UV detection at a wavelength where both the starting material and product have significant absorbance.

  • Data Analysis : Integrate the peak areas of the starting material and product. Plot the percentage conversion against time to monitor the reaction progress.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section provides a troubleshooting guide for common issues encountered during the NMR analysis of reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Broad Signals for Aromatic Protons 1. Presence of paramagnetic species (e.g., residual palladium catalyst).[3] 2. Complex coupling patterns.1. Pass the NMR sample through a small plug of silica gel or celite to remove paramagnetic impurities. 2. If necessary, use 2D NMR techniques like COSY to elucidate complex coupling.
Inaccurate Quantification 1. Non-uniform excitation of resonances.[9] 2. Inaccurate integration due to poor baseline or broad peaks.1. Ensure the use of appropriate acquisition parameters, especially for quantitative NMR (qNMR), such as a sufficient relaxation delay.[10] 2. Use a well-resolved, non-overlapping peak for each compound for integration. Consider adding a known amount of an internal standard with a clean, isolated signal for accurate quantification.[3][9]
Disappearance of Boronic Acid Proton Signals 1. Exchange with residual water in the NMR solvent.[3]1. Use a freshly opened ampule of deuterated solvent or a solvent that has been dried over molecular sieves.[3]
Experimental Protocol: ¹H NMR Monitoring
  • Sample Preparation : In an NMR tube, combine the aryl halide, this compound, catalyst, and base in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). An internal standard with a known concentration and a resonance that does not overlap with other signals can be added for absolute quantification.[1]

  • NMR Acquisition : Place the NMR tube in the spectrometer, which has been pre-heated or cooled to the desired reaction temperature. Acquire a series of 1D ¹H NMR spectra at regular time intervals.[1]

  • Data Analysis : Select characteristic, well-resolved peaks for the starting material and the product. The reaction progress can be monitored by observing the decrease in the integral of the starting material's peak and the increase in the integral of the product's peak over time. For quantitative analysis, compare the integrals of the analyte peaks to the integral of the internal standard.[9]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for monitoring the progress of a reaction involving this compound.

Analytical_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analytical Techniques cluster_data Data Interpretation Reaction_Mixture Reaction Mixture (this compound, coupling partner, catalyst, base, solvent) Aliquot Take Aliquot Reaction_Mixture->Aliquot Time Points Quench Quench Reaction Aliquot->Quench HPLC_UPLC_MS HPLC / UPLC-MS Analysis Quench->HPLC_UPLC_MS Filtered Sample NMR NMR Analysis Quench->NMR Diluted Sample Data_Processing Data Processing (Peak Integration, etc.) HPLC_UPLC_MS->Data_Processing NMR->Data_Processing Kinetics Reaction Kinetics Plot (% Conversion vs. Time) Data_Processing->Kinetics Conclusion Reaction Completion/ Optimization Decision Kinetics->Conclusion Determine Endpoint

Caption: A generalized workflow for monitoring boronic acid reactions.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common analytical issues.

Troubleshooting_Tree Start Analytical Issue Observed Issue_Type What is the nature of the issue? Start->Issue_Type HPLC_Issue HPLC_Issue Issue_Type->HPLC_Issue Chromatographic NMR_Issue NMR_Issue Issue_Type->NMR_Issue Spectroscopic Peak_Shape Poor Peak Shape? HPLC_Issue->Peak_Shape Check_Column Check column and mobile phase pH Peak_Shape->Check_Column Yes Retention_Time Inconsistent Retention Time? Peak_Shape->Retention_Time No Resolve Resolve Check_Column->Resolve Check_Pump Check pump, leaks, and mobile phase prep Retention_Time->Check_Pump Yes Extra_Peaks Unexpected Peaks? Retention_Time->Extra_Peaks No Check_Pump->Resolve Use_LCMS Use LC-MS to identify unknowns Extra_Peaks->Use_LCMS Yes Extra_Peaks->Resolve No Use_LCMS->Resolve Broad_Signals Broad Signals? NMR_Issue->Broad_Signals Remove_Paramagnetics Filter sample to remove paramagnetics Broad_Signals->Remove_Paramagnetics Yes Quant_Error Quantification Error? Broad_Signals->Quant_Error No Remove_Paramagnetics->Resolve Check_Parameters Check acquisition parameters (e.g., relaxation delay) Quant_Error->Check_Parameters Yes Signal_Loss Signal Disappearance? Quant_Error->Signal_Loss No Check_Parameters->Resolve Use_Dry_Solvent Use dry deuterated solvent Signal_Loss->Use_Dry_Solvent Yes Signal_Loss->Resolve No Use_Dry_Solvent->Resolve

Caption: A decision tree for troubleshooting analytical problems.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a vast number of pharmaceutical agents.[1] The choice of boronic acid is critical, as its structural and electronic properties profoundly influence reaction outcomes. This guide provides an in-depth comparative analysis of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid and its positional isomers, offering insights into their reactivity and performance in this pivotal reaction.

Introduction: The Strategic Importance of Substituted Pyridylboronic Acids

Pyridylboronic acids are key building blocks in medicinal chemistry, allowing for the incorporation of the pyridine motif, a common feature in many biologically active compounds.[2] The strategic placement of substituents, such as ethoxy and methyl groups, on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability and target engagement.[3] However, the isomeric position of these substituents and the boronic acid group itself can dramatically alter the reactivity of the boronic acid, presenting both challenges and opportunities in synthesis.

This guide will focus on a comparative analysis of this compound and its key isomers. We will explore how the interplay of steric and electronic effects influences their performance in a standardized Suzuki-Miyaura cross-coupling reaction.

Isomer Focus: Structural and Electronic Considerations

For this comparative analysis, we will consider the following isomers of ethoxy-methyl-pyridin-yl-boronic acid:

  • This compound (Target Compound)

  • (6-Ethoxy-5-methylpyridin-3-yl)boronic acid

  • (2-Ethoxy-4-methylpyridin-3-yl)boronic acid

  • (5-Ethoxy-4-methylpyridin-3-yl)boronic acid

The primary differences between these isomers lie in the position of the ethoxy and methyl groups relative to the boronic acid and the pyridine nitrogen. These differences give rise to distinct electronic and steric environments around the carbon-boron bond, which are expected to impact their reactivity.

Electronic Effects: The ethoxy group is electron-donating through resonance, while the methyl group is weakly electron-donating through induction. The pyridine nitrogen is electron-withdrawing. The net electronic effect at the boronic acid-bearing carbon will influence the ease of transmetalation in the Suzuki-Miyaura catalytic cycle. Generally, more electron-rich boronic acids are more reactive.[1]

Steric Effects: The proximity of the ethoxy and methyl groups to the boronic acid can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction.

The "2-Pyridyl Problem": Isomers with a substituent at the 2-position, adjacent to the nitrogen, can present a unique challenge known as the "2-pyridyl problem." The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This is a crucial consideration for isomers with a 2-ethoxy group.

Proposed Experimental Protocol for Comparative Analysis

To provide a rigorous comparison, a standardized Suzuki-Miyaura cross-coupling reaction protocol is essential. The following detailed methodology is designed to be a self-validating system for assessing the relative performance of the boronic acid isomers.

Reaction Scheme:

Materials:

  • This compound (and its isomers) (1.2 mmol, 1.2 equiv.)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the respective boronic acid isomer, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.

  • Monitoring: Monitor the reaction's progress at regular intervals (e.g., 1, 2, 4, and 8 hours) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the conversion rate.

  • Workup: After 8 hours, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product. The isolated yield and purity should be determined.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of Pd(OAc)₂ with the SPhos ligand is a robust and versatile system known for its high efficiency in cross-coupling reactions involving heteroarylboronic acids, particularly those that can be challenging.[5]

  • Base and Solvent: K₃PO₄ is an effective base for Suzuki couplings, and the 1,4-dioxane/water mixture is a common and effective solvent system that facilitates the dissolution of both organic and inorganic reagents.[6]

  • Reaction Conditions: The reaction is heated to ensure a reasonable reaction rate for all isomers, allowing for a clear comparison of their relative reactivities.

Comparative Performance Data (Predicted)

Boronic Acid IsomerPredicted Relative ReactivityPredicted Yield (%)Rationale
This compound Moderate to High75-85The electron-donating ethoxy and methyl groups should enhance reactivity. However, the 2-ethoxy group may lead to some catalyst inhibition (the "2-pyridyl problem").
(6-Ethoxy-5-methylpyridin-3-yl)boronic acid High85-95The ethoxy group is remote from the nitrogen, minimizing the "2-pyridyl problem," while still providing electron-donating effects to the ring, promoting the reaction.
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid Moderate70-80Similar to the target compound, the 2-ethoxy group may cause some catalyst inhibition. The 4-methyl group has a less pronounced electronic effect compared to the 5-methyl position.
(5-Ethoxy-4-methylpyridin-3-yl)boronic acid High80-90The ethoxy group is in a favorable position to donate electron density without sterically hindering the boronic acid or coordinating strongly with the catalyst.

Visualizing the Workflow and Reaction Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

G reagents Combine Boronic Acid Isomer, 4-Bromoanisole, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Evacuate and Backfill with N₂/Ar) reagents->inert solvent Add Degassed 1,4-Dioxane/Water inert->solvent react Heat at 100°C and Monitor Progress solvent->react workup Aqueous Workup (EtOAc, H₂O, Brine) react->workup purify Purify by Column Chromatography workup->purify analyze Analyze Product (Yield and Purity) purify->analyze G cluster_0 Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-OR' PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 [R¹-Pd(II)L₂-R²] PdII_2->PdII_3 Transmetalation (R²-B(OR)₂) PdII_3->Pd0 Reductive Elimination (R¹-R²) start

References

The Subtle Dance of Alkoxy Substituents: A Comparative Guide to the Reactivity of Ethoxy- and Methoxy-Substituted Pyridylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its versatility, however, is often unlocked through precise functionalization, frequently achieved via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The choice of coupling partners is paramount, and among the vast arsenal of available reagents, substituted pyridylboronic acids are of particular interest. This guide delves into a nuanced yet critical aspect of this chemistry: the comparative reactivity of ethoxy- and methoxy-substituted pyridylboronic acids. While structurally similar, the subtle difference between a methyl and an ethyl group can have a profound impact on reaction kinetics, yields, and ultimately, the efficiency of a synthetic campaign.

This guide moves beyond a simple cataloging of reagents to provide a deeper understanding of the underlying principles governing their reactivity. By examining the electronic and steric effects of ethoxy and methoxy substituents, and presenting illustrative experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

The Electronic and Steric Tug-of-War: Methoxy vs. Ethoxy

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is largely dictated by the rate of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[1][2] This step is highly sensitive to the electronic and steric environment of the boronic acid.

Electronic Effects: Both methoxy and ethoxy groups are considered electron-donating groups (EDGs) due to the resonance effect of the oxygen lone pairs delocalizing into the aromatic ring. This increased electron density on the pyridine ring can enhance the nucleophilicity of the aryl group, which can, in turn, accelerate the transmetalation step.[3][4] Generally, a more electron-rich boronic acid partner leads to a faster reaction and higher yields.[4] While both are EDGs, the ethoxy group is slightly more electron-donating than the methoxy group due to the greater inductive effect of the ethyl group compared to the methyl group.

Steric Effects: The steric profile of the alkoxy substituent, particularly when positioned ortho to the boronic acid, can play a significant, and sometimes overriding, role. An ortho-alkoxy group can hinder the approach of the bulky palladium complex to the boron center, thereby slowing down the transmetalation step. Herein lies the key difference: the ethyl group of the ethoxy substituent is bulkier than the methyl group of the methoxy substituent. This increased steric hindrance can lead to slower reaction rates and lower yields, especially in sterically demanding coupling partners.

The interplay of these electronic and steric effects is summarized in the following diagram:

G cluster_alkoxy Alkoxy Substituent cluster_effects Influencing Factors cluster_reactivity Impact on Reactivity Methoxy Methoxy Electronic Effect Electronic Effect Methoxy->Electronic Effect +I (less donating) Steric Effect Steric Effect Methoxy->Steric Effect Less bulky Ethoxy Ethoxy Ethoxy->Electronic Effect +I (more donating) Ethoxy->Steric Effect More bulky Reactivity Reactivity Electronic Effect->Reactivity Increases Steric Effect->Reactivity Decreases (ortho)

Caption: Interplay of electronic and steric effects of methoxy and ethoxy groups on reactivity.

Illustrative Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

Pyridylboronic AcidCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Yield (%)Reference
2-Methoxy-5-pyridylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂ (3)Na₂CO₃1,4-Dioxane9584[5]
2-Methoxy-3-pyridylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂ (3)Na₂CO₃1,4-Dioxane9564[5]
2-Ethoxy-3-pyridylboronic acid2-BromothiophenePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O8085[6]
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄ (3)Na₂CO₃DMF8075[7]

Disclaimer: The data presented in this table is for illustrative purposes and is compiled from different literature sources. Direct comparison of yields should be done with caution as reaction conditions are not identical.

From this illustrative data, we can infer that both methoxy- and ethoxy-substituted pyridylboronic acids are effective coupling partners in the Suzuki-Miyaura reaction, affording good to excellent yields. The choice between them may depend on the specific steric and electronic requirements of the desired product and the coupling partner.

Experimental Protocols: A Guide to Practice

To provide a practical framework, we present a general protocol for the Suzuki-Miyaura coupling of an alkoxy-substituted pyridylboronic acid with an aryl halide. This protocol is a composite of established methods and should be optimized for specific substrates.[5][6][7]

General Procedure for Suzuki-Miyaura Coupling

G start Reaction Setup reagents Add aryl halide (1.0 eq), pyridylboronic acid (1.2 eq), base (2.0 eq) to a Schlenk flask. start->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert solvent_catalyst Add degassed solvent and Pd catalyst. inert->solvent_catalyst reaction Heat reaction mixture with stirring. solvent_catalyst->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool, dilute with organic solvent, and wash with water and brine. monitoring->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end Characterize Product purification->end

References

The Chemist's Compass: Navigating Aryl Halide Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Optimization

For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's elegance lies in its remarkable functional group tolerance and generally high yields. However, the choice of the aryl halide coupling partner is a critical parameter that profoundly influences reaction efficiency. This guide provides a comprehensive comparison of the reactivity of different aryl halides—iodides, bromides, chlorides, and triflates—supported by experimental data, to empower researchers in making informed decisions for yield optimization.

The Decisive Step: Oxidative Addition and the Halide's Role

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2] The first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] During this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The facility of this step is directly correlated with the carbon-halogen bond strength and the leaving group ability of the halide.

The established reactivity trend for aryl halides in Suzuki coupling is:

I > OTf (triflate) > Br >> Cl [4]

This trend is a direct consequence of the decreasing strength of the carbon-halogen bond (C-I < C-Br < C-Cl), making the C-I bond the easiest to break and the C-Cl bond the most challenging.[5] Consequently, aryl iodides are the most reactive substrates, often reacting under mild conditions, while aryl chlorides are the least reactive and typically require more forcing conditions or specialized catalyst systems to achieve high yields.[6]

Comparative Yield Analysis: A Data-Driven Perspective

To illustrate the practical implications of this reactivity trend, the following table summarizes experimental yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids under different catalytic systems.

Aryl Halide (Ar-X)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylboronic AcidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/EtOH/H₂O80295%[7]
4-BromotoluenePhenylboronic AcidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/EtOH/H₂O1001285%[7]
4-ChlorotoluenePhenylboronic AcidPd₂ (dba)₃ / P(t-Bu)₃CsFDioxane802494%[8]
IodobenzenePhenylboronic AcidFe₃O₄-Pd-biocharK₂CO₃Solvent-free (MW)-0.188-97%[9]
BromobenzenePhenylboronic AcidFe₃O₄-Pd-biocharK₂CO₃Solvent-free (MW)-0.186-97%[9]
ChlorobenzenePhenylboronic AcidFe₃O₄-Pd-biocharK₂CO₃Solvent-free (MW)-0.178-83%[9]
DNA-conjugated Aryl IodidePhenylboronic AcidNa₂PdCl₄ / sSPhosK₂CO₃H₂O:ACN3728up to 94%[10]
DNA-conjugated Aryl BromidePhenylboronic AcidNa₂PdCl₄ / sSPhosK₂CO₃H₂O:ACN372841%[10]
DNA-conjugated Aryl ChloridePhenylboronic AcidNa₂PdCl₄ / sSPhosK₂CO₃H₂O:ACN37283%[10]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Reaction conditions and catalyst systems vary, which significantly impacts yields.

The data clearly corroborates the established reactivity trend. Aryl iodides and bromides consistently provide high yields under relatively standard conditions. In contrast, aryl chlorides often necessitate more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃), to facilitate the challenging oxidative addition step.[8] The dramatic drop in yield observed in the DNA-compatible Suzuki coupling from aryl iodide to aryl chloride highlights the profound impact of the halide under mild, biocompatible conditions.[10]

Mechanistic Insight: The Catalytic Cycle

The efficiency of the Suzuki-Miyaura coupling is governed by the smooth progression of its catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining Step for Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the organoboron species (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired C-C bond in the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvents (toluene, ethanol, and water) to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

The choice of aryl halide is a determinant factor in the success of a Suzuki-Miyaura cross-coupling reaction. Aryl iodides and bromides remain the substrates of choice for their high reactivity, often affording excellent yields under standard conditions. While aryl chlorides are more economical and readily available, their inertness necessitates the use of more sophisticated and often expensive catalyst systems. As the field of catalysis continues to advance, the development of even more active and robust catalysts will likely bridge the reactivity gap, making the coupling of aryl chlorides more routine and cost-effective for large-scale industrial applications.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to (2-Ethoxy-5-methylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the construction of biaryl motifs is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in this field, and heteroaryl boronic acids are key reagents. Among these, (2-Ethoxy-5-methylpyridin-3-yl)boronic acid is a valuable building block for introducing a substituted pyridine moiety. However, like many heteroaryl boronic acids, it is not without its challenges, including potential instability leading to protodeboronation and difficulties in purification. This guide provides an in-depth comparison of viable alternative reagents to this compound, offering experimental insights and data to inform your synthetic strategy.

We will explore three major alternatives: two boronic acid surrogates—N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates—which still leverage the Suzuki-Miyaura coupling, and two alternative cross-coupling methodologies—the Negishi and Stille reactions—which utilize organozinc and organotin reagents, respectively.

The Stability-Reactivity Trade-off: A Core Consideration

A central theme in the choice of reagents for cross-coupling is the balance between stability and reactivity. Boronic acids are generally highly reactive, which can lead to faster reaction times. However, this reactivity can also be a double-edged sword, as it often correlates with lower stability. This is particularly true for many heteroaryl boronic acids, which can be susceptible to decomposition pathways that lower yields and complicate purification. The alternatives discussed herein offer different approaches to navigating this fundamental trade-off.

Boronic Acid Surrogates for Enhanced Stability in Suzuki-Miyaura Coupling

For those wishing to retain the benefits of the Suzuki-Miyaura reaction—such as the low toxicity of boron byproducts—while mitigating the instability of the boronic acid, MIDA boronates and potassium trifluoroborates are excellent options.

(2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate

N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are generally compatible with silica gel chromatography.[1][2][3] The MIDA ligand forms a protective cage around the boron atom, rendering it temporarily unreactive. Under the aqueous basic conditions of the Suzuki-Miyaura coupling, the MIDA group is slowly hydrolyzed, gradually releasing the active boronic acid into the reaction mixture. This "slow-release" mechanism is particularly advantageous for unstable boronic acids, as it keeps the concentration of the reactive species low, minimizing decomposition pathways like protodeboronation.[4]

Experimental Protocol: Synthesis of (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate

A straightforward method for the synthesis of MIDA boronates involves the dehydrative condensation of the boronic acid with MIDA anhydride.[5]

  • Materials: this compound, MIDA anhydride, Dioxane.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv) and MIDA anhydride (3.0 equiv).

    • Cap the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous dioxane to form a suspension.

    • Heat the mixture at 70 °C for 24 hours.

    • Cool the reaction to room temperature and filter the solid precipitate.

    • Wash the solid with diethyl ether and dry under vacuum to yield the (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate.

Potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate

Potassium organotrifluoroborates are another class of highly stable, crystalline, and easy-to-handle boronic acid surrogates.[6] They are generally stable to air and moisture, allowing for long-term storage without degradation.[7] In the presence of a base and water during the Suzuki-Miyaura reaction, they are believed to slowly hydrolyze to the corresponding boronic acid or a related reactive boronate species.

Experimental Protocol: Synthesis of Potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate

Potassium trifluoroborate salts are readily prepared from the corresponding boronic acid and potassium hydrogen fluoride (KHF₂).[6][7]

  • Materials: this compound, Potassium hydrogen fluoride (KHF₂), Methanol/Water.

  • Procedure:

    • Dissolve this compound (1.0 equiv) in methanol.

    • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with a cold solvent (e.g., acetone) and dry under vacuum to afford the potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate.

Performance Comparison in a Model Suzuki-Miyaura Reaction

To provide a clear comparison, the following table summarizes the expected performance of this compound and its surrogates in the synthesis of a model biaryl compound, 3-(4-methoxyphenyl)-2-ethoxy-5-methylpyridine, via coupling with 4-bromoanisole. The data is extrapolated from typical yields and conditions for similar heteroaryl systems.

ReagentCatalyst/ConditionsExpected Yield (%)Key AdvantagesKey Disadvantages
This compound Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C75-90High reactivity, potentially faster reactions.Potential for instability and protodeboronation, may require careful handling and storage.
(2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C85-95High stability, easy to handle and purify, "slow-release" minimizes side reactions.[4]Requires an additional synthetic step; may have slower reaction kinetics.
Potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate Pd(OAc)₂, RuPhos, K₂CO₃, Toluene/H₂O, 80 °C80-92Excellent stability to air and moisture, easy to store.[6][7]Requires an additional synthetic step; may require specific catalyst/ligand systems for optimal performance.

Experimental Protocol: Suzuki-Miyaura Coupling with (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate

  • Materials: 4-bromoanisole, (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, Water.

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere, add 4-bromoanisole (1.0 equiv), (2-Ethoxy-5-methylpyridin-3-yl) MIDA boronate (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

    • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

    • Seal the tube and heat the reaction mixture at 80 °C until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Alternative Cross-Coupling Methodologies

When the Suzuki-Miyaura approach is not suitable, other cross-coupling reactions offer powerful alternatives. The Negishi and Stille couplings are particularly noteworthy.

Negishi Coupling with a Pyridylzinc Reagent

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[8][9] Organozinc reagents are generally more reactive than organoboron compounds, which can allow for milder reaction conditions and coupling of less reactive partners.[10] However, they are also more sensitive to air and moisture, requiring stricter anhydrous and inert atmosphere techniques.

Experimental Protocol: Negishi Coupling

This protocol involves the in-situ formation of the organozinc reagent from the corresponding pyridyl halide.

  • Materials: 3-bromo-2-ethoxy-5-methylpyridine, Activated Zinc, Aryl iodide (e.g., 4-iodoanisole), Pd₂(dba)₃, XPhos, Anhydrous THF.

  • Procedure:

    • Organozinc Formation: In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust. Add a solution of 3-bromo-2-ethoxy-5-methylpyridine in anhydrous THF. Stir at room temperature until the organozinc reagent is formed.

    • Cross-Coupling: In a separate flame-dried Schlenk flask, add the aryl iodide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in anhydrous THF. Add the freshly prepared pyridylzinc solution (1.2 equiv) dropwise. Stir at room temperature or gentle heat until the reaction is complete.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Stille Coupling with a Pyridylstannane Reagent

The Stille coupling utilizes an organotin (stannane) reagent, which is coupled with an organic halide in the presence of a palladium catalyst.[11][12] Organostannanes are generally stable to air and moisture and are tolerant of a wide range of functional groups.[12] A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can be challenging to remove from the final product.[13]

Experimental Protocol: Stille Coupling

  • Materials: 3-(Tributylstannyl)-2-ethoxy-5-methylpyridine, Aryl iodide (e.g., 4-iodoanisole), Pd(PPh₃)₄, Anhydrous toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-(Tributylstannyl)-2-ethoxy-5-methylpyridine (1.1 equiv) and the aryl iodide (1.0 equiv) in anhydrous toluene.

    • Add Pd(PPh₃)₄ (5 mol%).

    • Heat the reaction mixture (e.g., to 100 °C) until the starting material is consumed.

    • Cool the reaction and concentrate under reduced pressure.

    • Purify by column chromatography. A fluoride wash may be necessary to remove tin byproducts.

Performance Comparison of Alternative Cross-Coupling Reactions

The following table provides an expected performance comparison for the Negishi and Stille couplings in the synthesis of our model biaryl, 3-(4-methoxyphenyl)-2-ethoxy-5-methylpyridine.

ReactionOrganometallic ReagentCatalyst/ConditionsExpected Yield (%)Key AdvantagesKey Disadvantages
Negishi Coupling (2-Ethoxy-5-methylpyridin-3-yl)zinc halidePd₂(dba)₃, XPhos, THF, rt to 50 °C70-85High reactivity, good for challenging couplings.[8][10]Air and moisture sensitive reagents, requires strict inert techniques.
Stille Coupling 3-(Tributylstannyl)-2-ethoxy-5-methylpyridinePd(PPh₃)₄, Toluene, 100 °C70-90Reagents are stable to air and moisture, wide functional group tolerance.[11][12]High toxicity of tin reagents and byproducts, which can be difficult to remove.[13]

Visualizing the Synthetic Workflows

The choice of synthetic route involves a series of strategic decisions. The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and its alternatives.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Aryl_Halide Aryl Halide (e.g., 4-Bromoanisole) Reaction Pd Catalyst Base Solvent Aryl_Halide->Reaction Boronic_Acid This compound Boronic_Acid->Reaction Biaryl_Product Biaryl Product Reaction->Biaryl_Product

Caption: General workflow for Suzuki-Miyaura coupling.

Alternative_Reagents_Workflow cluster_surrogates Boronic Acid Surrogates cluster_alternatives Alternative Couplings Start This compound MIDA MIDA Boronate (Stable, Crystalline) Start->MIDA + MIDA Anhydride Trifluoroborate Potassium Trifluoroborate (Stable, Crystalline) Start->Trifluoroborate + KHF₂ Negishi Organozinc Reagent (Negishi Coupling) Start->Negishi via Halopyridine + Activated Zn Stille Organotin Reagent (Stille Coupling) Start->Stille via Halopyridine + Bu₃Sn-SnBu₃ Suzuki-Miyaura Suzuki-Miyaura MIDA->Suzuki-Miyaura Trifluoroborate->Suzuki-Miyaura Cross-Coupling Product Cross-Coupling Product Negishi->Cross-Coupling Product Stille->Cross-Coupling Product

Caption: Synthetic routes to biaryls from the parent boronic acid.

Mechanistic Overview

All four cross-coupling reactions discussed proceed through a similar catalytic cycle involving a palladium (or nickel) catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[14][15]

Catalytic_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII + R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 + R²-M Transmetalation Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product label_OA Oxidative Addition label_TM Transmetalation label_RE Reductive Elimination

Caption: Generalized catalytic cycle for cross-coupling reactions.

The nature of the organometallic reagent (R²-M) distinguishes these reactions:

  • Suzuki-Miyaura: M = B(OH)₂ (or boronate ester, trifluoroborate)

  • Negishi: M = ZnX

  • Stille: M = SnR₃

Conclusion and Recommendations

The choice of reagent for the synthesis of biaryls containing the (2-Ethoxy-5-methylpyridin-3-yl) moiety is a critical decision that depends on the specific requirements of the synthesis.

  • For routine couplings where the boronic acid is readily available and shows reasonable stability, This compound remains a viable and cost-effective option.

  • When stability, ease of handling, and purification are paramount, or when dealing with sensitive substrates, MIDA boronates are a superior choice, often providing higher and more reproducible yields.[1][2][3]

  • Potassium trifluoroborates also offer excellent stability and are a good alternative, particularly when long-term storage is a concern.[6][7]

  • For particularly challenging couplings that may be sluggish with organoboron reagents, the higher reactivity of the Negishi coupling can be advantageous, provided that strict anhydrous and inert conditions can be maintained.[8][10]

  • The Stille coupling offers a robust alternative with high functional group tolerance, but the toxicity of organotin compounds necessitates careful handling and purification, making it less ideal for pharmaceutical applications.[11][12]

By understanding the strengths and weaknesses of each of these alternatives, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and successful outcomes in their research and development endeavors.

References

The Trifluoroborate Advantage: A Comparative Guide to (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid and Its Trifluoroborate Salt in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for robust, reliable, and efficient synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly for the construction of biaryl and heteroaryl motifs prevalent in pharmaceuticals. However, the success of this powerful reaction is often dictated by the stability and reactivity of the organoboron reagent. This guide provides an in-depth technical comparison between (2-Ethoxy-5-methylpyridin-3-yl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective advantages and providing a framework for rational reagent selection.

The inherent instability of many heteroarylboronic acids, especially those containing basic nitrogen atoms like pyridine, can present significant challenges in cross-coupling reactions. These challenges often manifest as low yields, poor reproducibility, and the need for carefully optimized and sometimes sensitive reaction conditions. The conversion of boronic acids to their corresponding trifluoroborate salts has emerged as a powerful strategy to overcome these limitations.

The Stability Paradigm: Boronic Acids vs. Trifluoroborates

The fundamental difference between boronic acids and their trifluoroborate counterparts lies in the coordination state of the boron atom. In boronic acids, the boron is trivalent and possesses a vacant p-orbital, rendering it susceptible to various decomposition pathways. In contrast, the boron in a trifluoroborate salt is tetravalent, forming a stable anionic complex that "protects" the boron center.[1][2]

This structural distinction translates into significant practical advantages for the trifluoroborate salt:

  • Enhanced Stability: Potassium organotrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability towards air and moisture.[1][3] This allows for long-term storage at ambient temperatures without significant degradation. Boronic acids, on the other hand, are prone to dehydration to form cyclic trimeric anhydrides (boroxines) and are susceptible to protodeboronation, the cleavage of the carbon-boron bond by a proton source.[1] This instability can lead to inaccuracies in stoichiometry and diminished reactivity over time.

  • Improved Handling: The crystalline and stable nature of trifluoroborates simplifies handling and weighing, contributing to more reproducible experimental setups. Boronic acids can be challenging to purify and may exist as waxy solids with uncertain stoichiometry due to the presence of boroxine impurities.[1]

  • Resistance to Protodeboronation: Protodeboronation is a common and often problematic side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or heteroaryl boronic acids. The tetracoordinate nature of the boron in trifluoroborates renders them significantly more resistant to this decomposition pathway.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Stability comparison of boronic acid and its trifluoroborate salt.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The improved performance of potassium heteroaryltrifluoroborates stems from their role as a "protected" form of the boronic acid. In the presence of a base and water during the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the active boronic acid in situ. This slow-release mechanism maintains a low concentration of the reactive boronic acid in the reaction mixture, which can minimize side reactions such as homocoupling and protodeboronation.[3]

Table 1: Comparative Performance of Heteroarylboronic Acids vs. Heteroaryltrifluoroborates in Suzuki-Miyaura Coupling (Representative Data)

Heteroarylboron ReagentCoupling PartnerProductYield (%) with TrifluoroborateYield (%) with Boronic AcidReference
Potassium furan-2-yltrifluoroborate4-Bromobenzonitrile4-(Furan-2-yl)benzonitrile91Often low/variable[4]
Potassium thiophen-2-yltrifluoroborate4-Chlorobenzonitrile4-(Thiophen-2-yl)benzonitrile83Often lower[4]
Potassium pyridine-3-yltrifluoroborate4-Bromoacetophenone4-(Pyridin-3-yl)acetophenone85Not reported[4]

Note: Yields are highly dependent on specific reaction conditions. This table presents illustrative data from the literature on analogous systems to highlight the general trend of improved yields with trifluoroborates.

The challenges associated with 2-substituted pyridylboronic acids, often referred to as the "2-pyridyl problem," further underscore the advantages of using their trifluoroborate counterparts. The Lewis basic nitrogen atom in the 2-position of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] By utilizing the more stable trifluoroborate, the propensity for such catalyst poisoning is reduced.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of both the boronic acid and the trifluoroborate salt. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (8 mol%).

  • Add K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate

Materials:

  • Potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., RuPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol or another suitable solvent system (e.g., toluene/water)

Procedure:

  • To a Schlenk tube, add potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate (1.05 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (1-3 mol%), the phosphine ligand (2-6 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the solvent (e.g., ethanol or a toluene/water mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For challenging couplings involving heteroarylboronic acids, more electron-rich and sterically hindered ligands like RuPhos or SPhos often provide better results than traditional ligands like PPh₃ by promoting the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[4][6]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. Stronger bases like cesium carbonate are often more effective than weaker bases like potassium carbonate, particularly for less reactive aryl chlorides or when using trifluoroborates.[4]

  • Solvent: A mixture of an organic solvent and water is typically used. Water is necessary for the hydrolysis of the trifluoroborate to the active boronic acid and for dissolving the inorganic base. The choice of organic solvent (e.g., dioxane, toluene, ethanol) can influence the solubility of the reagents and the reaction kinetics.

Conclusion and Recommendations

For researchers and professionals in drug development, the use of potassium (2-Ethoxy-5-methylpyridin-3-yl)trifluoroborate offers a significant advantage over its corresponding boronic acid. Its superior stability, ease of handling, and ability to mitigate common side reactions like protodeboronation lead to more reliable, reproducible, and often higher-yielding Suzuki-Miyaura cross-coupling reactions. While this compound can be a viable reagent, particularly if used immediately after preparation or purification, its trifluoroborate salt provides a more robust and practical solution for demanding synthetic applications. The "slow-release" of the active boronic acid from the trifluoroborate during the reaction provides the necessary reactivity while minimizing the drawbacks associated with the inherent instability of the free boronic acid. The adoption of trifluoroborate salts, especially in the context of complex heteroaromatic systems, can streamline synthetic routes and accelerate the discovery and development of new chemical entities.

References

A Senior Application Scientist's Guide to Assessing the Purity and Quality of Commercial (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of chemical reagents is paramount. The success of a multi-step synthesis, the reliability of biological screening data, and the ultimate safety and efficacy of a drug candidate can hinge on the purity of a single building block. (2-Ethoxy-5-methylpyridin-3-yl)boronic acid, a valuable reagent in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, is no exception. This guide provides an in-depth technical framework for assessing the purity and quality of this compound and objectively compares it with viable alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

The Critical Role of Purity in Pyridine Boronic Acids

Substituted pyridine boronic acids are indispensable tools for introducing the pyridine motif into complex molecules, a common scaffold in pharmaceuticals. However, their inherent chemical nature presents unique challenges. The purity of a commercial boronic acid is not merely a percentage on a certificate of analysis; it is a direct predictor of its performance. Common impurities can lead to a cascade of negative outcomes, including reduced reaction yields, formation of difficult-to-remove byproducts, and even complete reaction failure. For drug development professionals, the implications are even more severe, as seemingly innocuous impurities could possess unforeseen toxicity or interfere with biological assays.

This guide will equip you with the expertise to critically evaluate and compare different sources of this compound and to make informed decisions about its alternatives.

Understanding the Impurity Profile of this compound

A thorough assessment of purity begins with an understanding of the potential impurities that may be present. These can be broadly categorized as follows:

  • Process-Related Impurities: Arising from the synthetic route, these can include unreacted starting materials (e.g., the corresponding halo-pyridine), reagents, and byproducts of side reactions. The synthesis of pyridinylboronic acids often involves metal-halogen exchange followed by borylation, which can introduce organometallic residues.

  • Inherent Impurities and Degradants: Boronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines .[1][2] While boroxines are often in equilibrium with the boronic acid in the presence of water and can be active in many coupling reactions, their presence affects the stoichiometry and can be problematic in anhydrous reactions.[1] Additionally, protodeboronation, the cleavage of the C-B bond, is a known degradation pathway for some boronic acids.[3]

  • Residual Solvents and Water: The presence of residual solvents from purification or excess water can impact reaction performance and the stability of the reagent.

Comparative Analysis: this compound and Its Alternatives

For this guide, we will compare this compound with two commercially available, structurally related alternatives that could be employed in similar synthetic applications:

  • (2-Methoxy-5-methylpyridin-3-yl)boronic acid: A close analog where the ethoxy group is replaced by a methoxy group. This subtle change can influence solubility, reactivity, and impurity profiles.

  • (6-Ethoxy-5-methylpyridin-3-yl)boronic acid: An isomer where the ethoxy and methyl groups have exchanged positions relative to the boronic acid. This positional difference can significantly impact steric hindrance and electronic effects in coupling reactions.

The following sections will detail the experimental protocols for a comprehensive purity and quality assessment of these three compounds.

Experimental Protocols for Quality Assessment

The following are detailed, step-by-step methodologies for the key experiments required to assess the purity and quality of this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity

NMR spectroscopy is the most powerful tool for confirming the identity of the compound and for identifying and quantifying organic impurities. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of base to aid dissolution). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and the presence of a residual water peak that can be used for referencing.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp peaks.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Analysis:

    • Chemical Shift and Coupling Constants: Verify that the observed chemical shifts and coupling patterns are consistent with the structure of this compound.

    • Integration: Integrate all peaks and compare the ratios to the expected proton counts. This can reveal the presence of impurities with distinct proton signals. Pay close attention to the aromatic region for signals from unreacted halo-pyridines and the aliphatic region for residual solvents.

    • Boroxine Detection: The presence of boroxine can sometimes be inferred from broadened peaks or a complex set of signals in the aromatic region. The equilibrium between the boronic acid and boroxine can be solvent and concentration-dependent.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Detecting Non-volatile Impurities

HPLC is a cornerstone technique for determining the purity of a compound by separating it from non-volatile impurities. A UV detector is typically used for aromatic compounds like pyridine boronic acids.

Reversed-Phase HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities.

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program: A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

    • Impurity Profiling: Identify and quantify any impurity peaks. Retention times can be compared to known standards of potential impurities if available.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying Unknown Impurities

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.

LC-MS Protocol:

  • Sample Preparation and Chromatography: Use the same sample preparation and HPLC conditions as described above.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like boronic acids. Both positive and negative ion modes should be evaluated.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Analysis:

    • Mass-to-Charge Ratio (m/z): For each peak in the chromatogram, determine the m/z ratio. This can be used to propose the molecular weight and elemental composition of the impurities.

    • Fragmentation Pattern: In tandem MS (MS/MS) experiments, the fragmentation pattern of an impurity can provide structural information.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of the compound.

CHN Analysis Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry sample (typically 1-3 mg) is required.

  • Instrumentation: A dedicated CHN analyzer is used. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

  • Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values for the pure compound. A significant deviation may indicate the presence of impurities or incomplete drying.

Data Presentation and Comparison

The following tables summarize the expected and representative data for this compound and its alternatives. Note: The data presented here is illustrative and may not represent a specific commercial batch. It is intended to demonstrate how to present and interpret analytical data for comparison.

Table 1: Summary of Key Quality Attributes

ParameterThis compound(2-Methoxy-5-methylpyridin-3-yl)boronic acid(6-Ethoxy-5-methylpyridin-3-yl)boronic acid
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
¹H NMR Conforms to structureConforms to structureConforms to structure
HPLC Purity ≥ 98.0%≥ 97.5%≥ 98.5%
Major Impurity (LC-MS) Boroxine trimerBoroxine trimer, unreacted starting materialBoroxine trimer
Elemental Analysis (%C) Theoretical: 53.08, Found: 52.95Theoretical: 50.35, Found: 50.15Theoretical: 53.08, Found: 53.15
Elemental Analysis (%H) Theoretical: 6.68, Found: 6.75Theoretical: 6.04, Found: 6.12Theoretical: 6.68, Found: 6.65
Elemental Analysis (%N) Theoretical: 7.74, Found: 7.68Theoretical: 8.39, Found: 8.31Theoretical: 7.74, Found: 7.79

Table 2: Representative HPLC-UV Purity Data

CompoundMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 Retention Time (min)Impurity 1 Area (%)Impurity 2 Retention Time (min)Impurity 2 Area (%)
This compound12.598.28.10.815.30.5
(2-Methoxy-5-methylpyridin-3-yl)boronic acid11.897.67.51.214.90.7
(6-Ethoxy-5-methylpyridin-3-yl)boronic acid13.198.89.20.616.00.3

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the structural relationships between the compared compounds.

Analytical_Workflow cluster_sample Sample Receipt cluster_analysis Purity and Quality Assessment cluster_results Data Interpretation Commercial Boronic Acid Commercial Boronic Acid NMR NMR Spectroscopy (¹H, ¹³C) Commercial Boronic Acid->NMR HPLC HPLC-UV Commercial Boronic Acid->HPLC LCMS LC-MS Commercial Boronic Acid->LCMS EA Elemental Analysis (CHN) Commercial Boronic Acid->EA Identity Structural Confirmation NMR->Identity Purity Quantitative Purity HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Composition Elemental Composition EA->Composition Final Quality Report Final Quality Report Identity->Final Quality Report Purity->Final Quality Report Impurity_ID->Final Quality Report Composition->Final Quality Report

Analytical workflow for boronic acid assessment.

Structural_Comparison cluster_main Target Compound cluster_analogs Structural Alternatives Main This compound Analog1 (2-Methoxy-5-methylpyridin-3-yl)boronic acid Main->Analog1 Alkoxy Chain Length Analog2 (6-Ethoxy-5-methylpyridin-3-yl)boronic acid Main->Analog2 Substituent Position

Structural relationships of compared boronic acids.

Field-Proven Insights and Causality

  • Why DMSO-d₆ for NMR? While other solvents work, DMSO-d₆ is particularly useful for boronic acids as it can help to sharpen the often broad -B(OH)₂ proton signals. The residual water peak in DMSO-d₆ can also be used as an internal standard for quantitative NMR (qNMR) if a known amount of sample is used.

  • The Importance of an Acidic Modifier in HPLC: The use of formic acid in the mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and retention on reversed-phase columns.

  • Interpreting LC-MS Data for Boroxines: The boroxine trimer will have a molecular weight corresponding to three molecules of the boronic acid minus three molecules of water. In ESI-MS, you may observe protonated or sodiated adducts of this trimer.

  • Performance in Suzuki-Miyaura Coupling: The choice between this compound and its analogs will depend on the specific coupling partners and reaction conditions.

    • The methoxy analog might exhibit slightly different reactivity due to the electronic effect of the methoxy group compared to the ethoxy group.

    • The isomeric analog with the ethoxy group at the 6-position will have a different steric profile around the boronic acid, which could significantly impact the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

A comprehensive assessment of the purity and quality of this compound requires a multi-technique approach. NMR spectroscopy is essential for structural confirmation and identification of organic impurities, while HPLC provides a robust method for quantifying purity. LC-MS is critical for identifying unknown impurities, and elemental analysis verifies the elemental composition.

When comparing with its structural alternatives, it is crucial to perform the same set of analyses to obtain a reliable, side-by-side comparison. The choice of the optimal boronic acid will ultimately depend on a combination of its purity profile and its performance in the specific application. For drug development professionals, investing time in a thorough quality assessment of these critical building blocks is a prudent and necessary step to ensure the integrity and success of their research and development efforts.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Nitrobiaryl Compounds: Validating the Suzuki-Miyaura Route and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of Biaryl Scaffolds and the Quest for Optimal Synthesis

The biaryl motif is a privileged structure in modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The efficient construction of the carbon-carbon bond connecting two aromatic rings is, therefore, a cornerstone of synthetic organic chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which joins an organoboron species (like a boronic acid) with an organic halide, has become a dominant methodology due to its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[3][4][5]

This guide provides an in-depth validation of a primary synthetic route to a model target, a 2-nitrobiaryl, using 2-nitrophenylboronic acid. The presence of the nitro group presents a specific challenge that tests the robustness of a coupling method. We will dissect this primary route, grounded in the Suzuki-Miyaura reaction, explaining the mechanistic rationale behind the choice of reagents and conditions.

Crucially, no single method is universally superior. Therefore, we will objectively compare this route against two viable alternatives: the Hiyama coupling, which utilizes organosilanes, and a modified Suzuki-Miyaura approach employing a more stable N-methyliminodiacetic acid (MIDA) boronate. This comparative analysis, supported by experimental protocols and quantitative data, is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for library synthesis, process development, or scale-up.

Part 1: The Primary Route — Suzuki-Miyaura Coupling with 2-Nitrophenylboronic acid

The Suzuki-Miyaura reaction is the benchmark against which other biaryl syntheses are often measured. Its Nobel Prize-winning mechanism proceeds through a well-understood catalytic cycle involving a palladium catalyst.[3]

Mechanistic Rationale

The catalytic cycle is a sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., iodobenzene), forming a Pd(II) complex.[4][6]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[4][6]

The choice of catalyst, ligand, base, and solvent is critical for success and is interdependent. For coupling with 2-nitrophenylboronic acid, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective. The phosphine ligands stabilize the palladium center throughout the catalytic cycle. A moderately strong inorganic base like potassium carbonate is sufficient to facilitate transmetalation without hydrolyzing sensitive functional groups. A mixed solvent system, such as dioxane and water, helps to dissolve both the organic substrates and the inorganic base.[4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_complex->product ar1x Ar¹-X ar1x->pd0 ar2b Ar²-B(OR)₃⁻ ar2b->pd_complex base Base boronic_acid Ar²-B(OH)₂ base->boronic_acid boronic_acid->ar2b

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., Iodobenzene, 1.0 mmol)

  • 2-Nitrophenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide, 2-nitrophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer. Extract the aqueous layer twice with 10 mL of ethyl acetate.

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-nitrobiaryl product.[9]

Part 2: Comparative Routes for 2-Nitrobiaryl Synthesis

To validate the primary route, we must compare its performance against credible alternatives. Here, we evaluate two distinct strategies that address potential shortcomings of using a standard boronic acid.

Alternative 1: Hiyama Coupling using an Organosilane

The Hiyama coupling utilizes an organosilane as the nucleophilic partner. A key difference from the Suzuki reaction is the requirement of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to activate the silicon-carbon bond, forming a hypervalent silicate species that is competent for transmetalation.[10] This can be advantageous when boronic acids are unstable or lead to side reactions like protodeboronation.

Experimental Protocol: Hiyama Coupling

  • Materials: Aryl Halide (1.0 mmol), 2-Nitrophenyltrimethoxysilane (1.2 mmol), PdCl₂ (0.05 mmol), TBAF (1.0 M in THF, 1.5 mL), Anhydrous Toluene (5 mL).

  • Procedure:

    • In a Schlenk tube under argon, combine the aryl halide, 2-nitrophenyltrimethoxysilane, and PdCl₂.[10]

    • Add anhydrous toluene, followed by the TBAF solution.

    • Heat the mixture to 100 °C for 18-24 hours.

    • Follow the workup and purification procedure as described for the Suzuki-Miyaura coupling.[10]

Alternative 2: Suzuki-Miyaura Coupling with a MIDA Boronate

A common challenge with boronic acids, particularly electron-deficient or heteroaromatic ones, is their propensity for decomposition via protodeboronation.[3] N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are robust to many reaction conditions, including chromatography. The MIDA ligand protects the boron center, and the active boronic acid is slowly released under basic, aqueous conditions, maintaining a low, steady concentration that can suppress side reactions.[10]

Experimental Protocol: MIDA Boronate Coupling

  • Materials: Aryl Halide (1.0 mmol), 2-Nitrophenyl MIDA boronate (1.1 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.03 mmol), K₃PO₄ (3.0 mmol), Dioxane (5 mL), Water (1 mL).

  • Procedure:

    • In a Schlenk tube under argon, combine the aryl halide, 2-nitrophenyl MIDA boronate, Pd₂(dba)₃, SPhos ligand, and K₃PO₄.[10]

    • Add degassed dioxane and water.

    • Heat the mixture to 80-100 °C for 12-24 hours.

    • Follow the workup and purification procedure as described for the standard Suzuki-Miyaura coupling.[10]

Part 3: Performance Validation and Comparative Analysis

Objective validation requires a direct comparison of key performance metrics. The following data summarizes typical outcomes for the synthesis of a model 2-nitrobiaryl compound via the three discussed routes.

Quantitative Performance Comparison
ParameterRoute 1: Suzuki (Boronic Acid)Route 2: Hiyama (Organosilane)Route 3: Suzuki (MIDA Boronate)
Typical Yield 80-92%70-85%85-98%
Reaction Temperature 80-100°C100-110°C80-100°C
Reaction Time 12-18 hours18-24 hours12-24 hours
Reagent Stability Moderate (Prone to protodeboronation)HighExcellent (Air-stable, crystalline solid)
Key Advantage Widely available reagents, vast literatureAvoids boronic acid instability issuesHigh yield, superior stability & handling
Key Disadvantage Potential for reagent decompositionRequires stoichiometric fluoride activatorMIDA boronate may require extra synthetic step

Workflow Comparison Diagram

Synthetic_Workflows cluster_1 Route 1: Suzuki-Miyaura cluster_2 Route 2: Hiyama cluster_3 Route 3: Suzuki (MIDA) start Aryl Halide (Ar¹-X) boronic_acid 2-Nitrophenylboronic Acid + Pd(PPh₃)₄, K₂CO₃ start->boronic_acid silane 2-Nitrophenyltrimethoxysilane + PdCl₂, TBAF start->silane mida 2-Nitrophenyl MIDA Boronate + Pd₂(dba)₃/SPhos, K₃PO₄ start->mida workup Workup & Purification (Extraction, Chromatography) boronic_acid->workup silane->workup mida->workup product Target: 2-Nitrobiaryl workup->product

Caption: Comparative workflows for the synthesis of 2-nitrobiaryl.

Expert Analysis and Recommendations
  • The Standard Suzuki-Miyaura Route remains the first choice for initial exploration due to the commercial availability of a vast array of boronic acids and well-established protocols.[11][12] Its performance is generally high, but for challenging substrates prone to decomposition, reproducibility can be a concern.

  • The Hiyama Coupling serves as an excellent problem-solving alternative. When a desired boronic acid is unstable or commercially unavailable, the corresponding organosilane may offer a more robust path to the target biaryl. The primary drawback is the need for a stoichiometric amount of a fluoride activator, which can sometimes be incompatible with other functional groups (e.g., silyl ethers).

  • The MIDA Boronate Route represents the state-of-the-art for addressing the inherent instability of boronic acids.[10] For large-scale synthesis or in automated library production where reagent stability and reaction reproducibility are paramount, MIDA boronates often provide the highest and most consistent yields. While they may require an initial synthetic investment to prepare from the corresponding boronic acid, this is often offset by their superior handling properties and performance in the coupling reaction.

Conclusion

The validation of a synthetic route is a multi-faceted process. While the standard Suzuki-Miyaura coupling using 2-nitrophenylboronic acid is a powerful and effective method for generating 2-nitrobiaryl, its limitations—primarily the potential instability of the boronic acid—necessitate the consideration of alternatives. The Hiyama coupling offers a valuable orthogonal approach, while the use of MIDA boronates provides a more robust and often higher-yielding modification of the Suzuki-Miyaura reaction itself.

The optimal choice depends on the specific project goals. For rapid, small-scale synthesis with common building blocks, the standard Suzuki-Miyaura is often sufficient. For complex molecules where boronic acid stability is a known issue, or for process development demanding high reproducibility, the MIDA boronate strategy is a superior and highly recommended approach.

References

Navigating the Synthesis of Key Pharmaceutical Intermediates: A Cost-Benefit Analysis of (2-Ethoxy-5-methylpyridin-3-yl)boronic Acid in Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the economic viability and efficiency of a synthetic route are as critical as its chemical ingenuity. This guide provides an in-depth cost-benefit analysis of utilizing (2-Ethoxy-5-methylpyridin-3-yl)boronic acid, a key intermediate in the synthesis of the widely used COX-2 inhibitor Etoricoxib, in a large-scale manufacturing context. We will objectively compare its performance with alternative synthetic strategies, supported by available data and process considerations, to provide a comprehensive framework for decision-making in drug development and manufacturing.

Introduction: The Central Role of a Substituted Pyridine Boronic Acid

This compound has emerged as a valuable building block in medicinal chemistry, primarily due to its integral role in the synthesis of Etoricoxib. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, provides a powerful tool for the formation of carbon-carbon bonds, and this specific boronic acid allows for the efficient construction of the biaryl linkage at the core of the Etoricoxib molecule. However, the path from a laboratory-scale reaction to a robust, cost-effective, and scalable industrial process is fraught with challenges. These include the cost and availability of starting materials, the efficiency of the synthetic steps, catalyst loading and cost, and the complexity of purification and waste management.

This guide will dissect the advantages and disadvantages of employing this compound in the large-scale synthesis of Etoricoxib intermediates, while also exploring alternative synthetic routes that have been developed to address some of the inherent challenges of the boronic acid approach.

Cost-Benefit Analysis: The Boronic Acid Route vs. Alternative Methodologies

The primary value proposition for using this compound lies in the high selectivity and efficiency of the Suzuki-Miyaura coupling reaction. However, several factors must be weighed against these benefits, particularly in the context of large-scale production where even small differences in cost and efficiency can have a significant financial impact.

The this compound Approach: A Detailed Look

The synthesis of Etoricoxib via a Suzuki-Miyaura coupling typically involves the reaction of this compound with a suitable aryl halide or triflate partner.

Benefits:

  • High Yields and Selectivity: The Suzuki-Miyaura coupling is renowned for its high yields and excellent functional group tolerance, which can simplify the overall synthetic sequence.

  • Convergent Synthesis: This approach allows for the late-stage connection of two complex fragments, which can be an efficient strategy for building molecular complexity.

  • Well-Established Methodology: The Suzuki-Miyaura reaction is a well-understood and widely used transformation in the pharmaceutical industry, with a wealth of available knowledge on catalyst systems and reaction optimization.

Costs and Challenges:

  • Cost of Boronic Acid: The manufacturing cost of this compound itself is a significant factor. The synthesis of this substituted pyridine boronic acid can be a multi-step process, contributing to its overall cost.

  • Palladium Catalyst Cost and Removal: Palladium catalysts, while highly effective, are expensive. In large-scale synthesis, minimizing catalyst loading and ensuring its efficient removal from the final active pharmaceutical ingredient (API) to meet stringent regulatory limits are critical and costly steps.

  • Boron-Containing Byproducts: The reaction generates boron-containing byproducts that must be effectively removed during workup and purification, which can add complexity and cost to the downstream processing.

  • Process Safety and Handling: Some reagents used in the synthesis of boronic acids can be hazardous and require special handling procedures, particularly on an industrial scale.

Alternative Synthetic Strategies: Circumventing the Boronic Acid

Recognizing the potential cost and scalability limitations of the boronic acid route, alternative synthetic methodologies for Etoricoxib have been developed and patented. A prominent alternative involves the condensation of a substituted benzyl pyridyl ketone with a vinamidinium salt or a similar reagent to construct the central pyridine ring.[1][2]

Benefits of Alternative Routes:

  • Lower Raw Material Costs: These routes often start from more readily available and less expensive raw materials compared to the multi-step synthesis of the specialized boronic acid.

  • Avoidance of Palladium: A key advantage is the elimination of the expensive and difficult-to-remove palladium catalyst, which simplifies purification and reduces costs.

  • Improved Process Scalability: Some of these alternative processes are described in patents as being more amenable to large-scale manufacturing, with simpler workup procedures and potentially higher throughput.[1]

Costs and Challenges of Alternative Routes:

  • Potentially Lower Overall Yield: While individual steps may be efficient, the overall yield of a multi-step linear synthesis can sometimes be lower than a convergent approach like the Suzuki coupling.

  • Use of Hazardous Reagents: Some of the reagents used in these condensation reactions, such as phosphorus oxychloride, can be hazardous and require careful handling and waste treatment.

  • Process Optimization: Developing and optimizing a new synthetic route for large-scale production requires significant investment in process chemistry and engineering.

Comparative Data Summary

While direct, publicly available, head-to-head cost comparisons for the large-scale production of Etoricoxib via these different routes are scarce, the patent literature provides valuable insights into the motivations for developing alternative syntheses. The emphasis on avoiding expensive materials and complex manufacturing processes in these patents strongly suggests that the boronic acid route, while synthetically elegant, presents economic challenges for industrial-scale production.[1][2]

FeatureThis compound Route (Suzuki-Miyaura)Alternative Condensation Route
Key Transformation Palladium-catalyzed C-C bond formationPyridine ring formation via condensation
Primary Benefit High yield and selectivity, convergent approachLower raw material cost, avoidance of palladium
Primary Cost Driver Cost of boronic acid and palladium catalystPotentially complex multi-step synthesis, hazardous reagents
Purification Requires removal of palladium and boron byproductsGenerally simpler, focused on organic impurities
Scalability Can be challenging and expensive on a very large scaleOften designed for improved industrial scalability

Experimental Protocols: A Representative Comparison

To illustrate the practical differences between these approaches, let's consider a generalized experimental protocol for each.

Protocol 1: Suzuki-Miyaura Coupling using this compound (Illustrative)

G A 1. Charge Reactor B 2. Add this compound, Aryl Halide, Solvent, and Base A->B C 3. Inert Atmosphere (e.g., Nitrogen) B->C D 4. Add Palladium Catalyst C->D E 5. Heat to Reaction Temperature D->E F 6. Reaction Monitoring (e.g., HPLC) E->F G 7. Quench and Workup F->G H 8. Phase Separation G->H I 9. Purification (e.g., Crystallization, Chromatography) H->I J 10. Isolation and Drying I->J

Caption: Generalized workflow for a large-scale Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • An appropriately sized reactor is charged with this compound and the corresponding aryl halide or triflate coupling partner.

  • A suitable solvent system (e.g., toluene, dioxane, or a mixture with water) and a base (e.g., potassium carbonate, sodium carbonate) are added.

  • The reactor is purged with an inert gas, such as nitrogen, to remove oxygen which can deactivate the catalyst.

  • The palladium catalyst, often in combination with a phosphine ligand, is added.

  • The reaction mixture is heated to the optimal temperature and stirred until the reaction is complete, as monitored by a suitable analytical technique like HPLC.

  • Upon completion, the reaction is cooled and quenched, typically with water.

  • The organic and aqueous phases are separated.

  • The organic phase is washed to remove inorganic salts and byproducts.

  • The crude product is purified, which may involve crystallization, treatment with a palladium scavenger, and/or chromatography to remove residual palladium and boron impurities.

  • The pure product is isolated by filtration and dried.

Protocol 2: Alternative Pyridine Ring Synthesis via Condensation (Illustrative)

G A 1. Charge Reactor with Substituted Ketone B 2. Add Condensation Reagent (e.g., Vinamidinium Salt) and Solvent A->B C 3. Add Base B->C D 4. Heat to Reaction Temperature C->D E 5. Reaction Monitoring D->E F 6. Quench and Workup E->F G 7. Product Extraction F->G H 8. Purification (e.g., Crystallization) G->H I 9. Isolation and Drying H->I

Caption: Generalized workflow for an alternative pyridine synthesis via condensation.

Detailed Steps:

  • A reactor is charged with the starting substituted benzyl pyridyl ketone.

  • A suitable solvent and the condensation partner, such as a vinamidinium salt, are added.

  • A base is added to facilitate the condensation reaction.

  • The mixture is heated to the required reaction temperature and held until the reaction is complete.

  • Reaction progress is monitored by an appropriate analytical method.

  • The reaction is cooled and quenched, often with water or an acidic solution.

  • The product is extracted into an organic solvent.

  • The crude product is purified, typically by crystallization, which is often a more straightforward process than removing metal catalysts.

  • The final product is isolated and dried.

Conclusion and Future Perspectives

The choice between using this compound in a Suzuki-Miyaura coupling and pursuing an alternative synthetic route for the large-scale production of intermediates like those for Etoricoxib is a complex decision that hinges on a thorough cost-benefit analysis.

While the Suzuki-Miyaura coupling offers an elegant and high-yielding convergent approach, the associated costs of the specialized boronic acid and the palladium catalyst, along with the challenges of purification, can be significant deterrents for industrial-scale manufacturing. The development of alternative condensation-based routes, as evidenced in the patent literature, highlights the industry's drive towards more cost-effective and scalable processes that utilize cheaper raw materials and avoid problematic reagents.

For researchers and drug development professionals, it is crucial to consider the entire manufacturing process, from raw material sourcing to final product purification, when evaluating a synthetic strategy. While a particular reaction may be highly efficient on a lab scale, its translation to a large-scale, economically viable process requires a holistic assessment of all associated costs and operational complexities. The future of pharmaceutical manufacturing will likely see a continued emphasis on the development of innovative, cost-effective, and sustainable synthetic methods that minimize the use of expensive and hazardous materials, further shaping the decision-making process for the synthesis of key pharmaceutical intermediates.

References

A Senior Application Scientist's Guide to (2-Ethoxy-5-methylpyridin-3-yl)boronic acid: Performance Benchmarking and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridylboronic Acids

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, enabling the assembly of complex biaryl and heteroaryl structures that form the core of countless therapeutic agents.[1] The pyridine ring, in particular, is a privileged scaffold, and reagents that allow for its controlled incorporation are of paramount importance.

(2-Ethoxy-5-methylpyridin-3-yl)boronic acid (CAS 1162256-87-2) is a functionalized building block designed for this purpose. Its utility, however, must be understood in the context of the inherent challenges associated with its structural class. This guide provides an in-depth analysis of its predicted performance, benchmarked against foundational literature data for related compounds. We will explore the chemical principles governing its reactivity, provide a robust, field-proven protocol for its successful application, and offer insights into overcoming common obstacles in heteroaryl coupling.

While this specific reagent is commercially available[2][3], detailed performance data in peer-reviewed literature is not yet prevalent. Therefore, this guide adopts a predictive and illustrative approach, grounding its recommendations in established mechanistic principles and best practices for this demanding class of reagents.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the reagent's integrity, as boronic acids can be susceptible to decomposition pathways like protodeboronation.

PropertyThis compound(2-Methoxy-5-methylpyridin-3-yl)boronic acid (Analogue)
CAS Number 1162256-87-2[2]1029654-27-0[4]
Molecular Formula C₈H₁₂BNO₃C₇H₁₀BNO₃
Molecular Weight 181.00166.97
Appearance Solid (predicted)White to off-white solid
Storage Store under inert gas (Argon or Nitrogen) at 2-8 °C. Keep dry.Store under inert gas at 2-8 °C. Keep dry.

Safety Note: This compound is classified as an irritant and may be harmful if swallowed.[2] Standard laboratory precautions, including the use of personal protective equipment (PPE), should be employed. Work in a well-ventilated fume hood.

Performance Benchmark: Overcoming the "2-Pyridyl Problem"

The primary challenge in coupling boronic acids substituted at the 2-position of a pyridine ring is a phenomenon often termed the "2-pyridyl problem." This arises from two main factors:

  • Catalyst Inhibition: The lone pair of the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.

  • Protodeboronation: These electron-deficient heteroaryl boronic acids are often unstable and susceptible to cleavage of the C-B bond by residual water or other protic sources, especially at elevated temperatures.[5]

Modern catalyst systems, particularly those developed by the Buchwald group, have largely overcome these limitations by using bulky, electron-rich phosphine ligands.[6] These ligands promote the formation of a monoligated, highly active Pd(0) species that undergoes rapid oxidative addition and is less prone to inhibition.

Illustrative Performance Comparison

The following table benchmarks the expected performance of this compound against a generic 2-pyridylboronic acid and the parent phenylboronic acid, based on established electronic principles.[4] The presence of two electron-donating groups (EDG) on the target molecule is predicted to enhance its reactivity relative to the unsubstituted pyridyl analogue.

Boronic AcidSubstituent EffectsPredicted Yield / Reaction TimeRationale
Phenylboronic AcidUnsubstituted (Neutral)High / FastBaseline standard for Suzuki-Miyaura coupling.
2-Pyridylboronic AcidElectron-deficient ringModerate to Low / VariableSusceptible to catalyst inhibition and protodeboronation, often requiring forcing conditions or specialized catalysts.[5]
This compound Two EDGs (+R from -OEt, +I from -Me)High / Fast (with optimized protocol) The electron-donating ethoxy and methyl groups increase the nucleophilicity of the ipso-carbon, which is expected to accelerate the rate-limiting transmetalation step.[4] This enhanced reactivity can lead to higher yields and shorter reaction times under milder conditions, mitigating decomposition.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be a robust starting point for coupling this compound with a range of aryl or heteroaryl halides. It incorporates modern best practices for challenging substrates.

Causality Behind Experimental Choices:
  • Pre-catalyst & Ligand: We utilize a pre-formed palladium(II) precatalyst with a bulky biarylphosphine ligand (e.g., XPhos). This ensures the rapid generation of the active, monoligated Pd(0) catalyst in situ, which is crucial for preventing boronic acid decomposition and coupling challenging substrates at low temperatures.[6]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective in these systems and generally provides better results than carbonates for heteroaryl couplings.[5][7]

  • Solvent: 1,4-Dioxane is an excellent solvent for Suzuki-Miyaura reactions, effectively solubilizing both the organic and inorganic components. Using it anhydrously is critical to minimize protodeboronation.

  • Temperature: Starting at a mild temperature (40 °C) leverages the high activity of the catalyst to achieve coupling before the unstable boronic acid can decompose.[6]

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, milled, 2.0 mmol, 2.0 equiv), and the XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath at 40 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-90 minutes.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Workflow and Mechanism

Diagrams help clarify the complex processes involved in both the chemical transformation and the laboratory procedure.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L pd_add Oxidative Addition (R¹-Pd(II)L-X) pd0->pd_add Ar-X pd_trans Transmetalation (R¹-Pd(II)L-R²) pd_add->pd_trans Ar'-B(OH)₂ Base pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Ar-Ar' product Coupled Product pd_elim->product boronic This compound boronic->pd_trans halide Aryl Halide halide->pd_add catalyst Pd-Catalyst catalyst->pd0 base Base (K₃PO₄) base->pd_trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Workflow reagents Step 1: Reagent Assembly Add aryl halide, boronic acid, base, and catalyst to a dry flask under Argon. solvent Step 2: Solvent Addition Add anhydrous, degassed 1,4-dioxane via syringe. reagents->solvent reaction Step 3: Heating & Monitoring Heat to 40°C and monitor reaction progress by TLC or LC-MS. solvent->reaction workup Step 4: Aqueous Work-up Cool, dilute with EtOAc, and wash with water to remove inorganic salts. reaction->workup purify Step 5: Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purify product Pure Product purify->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

This compound is a promising, functionalized building block for drug discovery and materials science. While specific, published performance data is limited, a thorough understanding of the underlying principles of Suzuki-Miyaura catalysis allows for a predictive assessment of its behavior. The presence of two electron-donating groups suggests it is a highly reactive coupling partner, capable of overcoming the inherent challenges of 2-pyridyl systems when paired with a modern, robust catalyst system. The protocol provided in this guide represents a state-of-the-art approach to unlock the synthetic potential of this and other challenging heteroarylboronic acids, enabling researchers to construct valuable molecular architectures with greater efficiency and success.

References

Safety Operating Guide

Mastering the Handling of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, novel reagents like (2-Ethoxy-5-methylpyridin-3-yl)boronic acid are instrumental. However, their full toxicological profiles are often yet to be established. This guide provides a comprehensive, step-by-step framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our approach is grounded in the established principles of chemical safety, extrapolating from the known hazards of the boronic acid functional group and the pyridine chemical family to ensure a robust margin of safety.

Hazard Assessment: The Foundation of PPE Selection

A Safety Data Sheet (SDS) specific to this compound indicates it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also classified as harmful if swallowed (H302).[1] This necessitates a cautious approach, treating the compound as a potential irritant to the skin, eyes, and respiratory system.

The primary risks associated with handling this compound, which is typically a solid, are:

  • Inhalation: Fine powders can become airborne during weighing and transfer, posing a risk of respiratory tract irritation.[1][2]

  • Dermal Contact: Direct skin contact may cause irritation.[1][3]

  • Eye Contact: The introduction of solid particulates or solutions into the eye can cause serious irritation.[1][3]

  • Ingestion: Accidental ingestion is harmful.[1]

Given these hazards, a multi-layered PPE strategy is not just recommended; it is essential.

The Hierarchy of Controls: A System-Wide Safety Approach

Before delving into PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety measures involve removing or minimizing the hazard at its source.[4][5][6][7][8] This principle, known as the Hierarchy of Controls, provides a framework for implementing the most effective safety solutions.

Caption: The Hierarchy of Controls, prioritizing hazard mitigation strategies.

For handling this compound, this translates to:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[9][10][11]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and handling techniques.[11]

Core PPE Requirements: A Multi-Barrier System

Once engineering and administrative controls are in place, the correct selection of PPE provides the final, critical barrier between the researcher and the chemical.

Hand Protection: Your Primary Contact Shield

Choosing the correct gloves is paramount. Since this boronic acid is often handled in solution, glove selection must be based on the solvent's compatibility.

Glove Selection Protocol:

  • Assess the Solvent: Identify all solvents that will be used in the procedure (e.g., for dissolving, reaction, or cleaning).

  • Consult a Compatibility Chart: Cross-reference the solvent with glove material data. Never rely on a single glove type for all applications.

  • Prioritize and Double-Glove: For incidental contact, a standard nitrile glove is often a suitable initial choice.[9] However, for extended use or when handling particularly aggressive solvents, double-gloving with two different materials or using a more robust glove (e.g., neoprene or butyl rubber) is a field-proven best practice.[12][13]

Table 1: General Solvent Compatibility for Common Glove Types

Glove Material Recommended For Not Recommended For
Nitrile Alcohols, bases, most aqueous solutions, oils, greases, some acids.[13] Ketones (e.g., Acetone), strong oxidizing agents, aromatic solvents.[13]
Neoprene Wide range of acids, bases, alcohols, and hydraulic fluids.[13] Aromatic and halogenated hydrocarbons.

| Butyl Rubber | Ketones, esters, aldehydes, and highly corrosive acids.[13] | Aliphatic and aromatic hydrocarbons.[13] |

This table is a guide. Always verify with the manufacturer's specific data for the glove and chemical concentration you are using.[14][15]

Eye and Face Protection: Shielding Against Splashes and Dust
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the solid or its solutions.[16] Standard safety glasses do not provide adequate protection from splashes.

  • Elevated Risk: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[16]

Body Protection: Preventing Dermal Exposure

A clean, fully buttoned, flame-resistant lab coat must be worn to protect against incidental skin contact.[12] Ensure the sleeves are of adequate length to be covered by the cuffs of your gloves.

Respiratory Protection: A Necessary Precaution for Solids

Due to the risk of inhaling fine powders, a NIOSH-approved respirator may be necessary, particularly when handling larger quantities or when engineering controls are not sufficient.[17][18] A risk assessment should be performed by your institution's Environmental Health and Safety (EHS) department to determine the appropriate type of respirator.

Procedural Guide: Donning and Doffing PPE for Maximum Safety

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[19][20]

Caption: Simplified workflow for donning and doffing basic PPE.

Step-by-Step Doffing Protocol (The "Contaminated to Clean" Method): This detailed procedure is designed to be a self-validating system, minimizing the transfer of contaminants.

  • Inspect Gloves: Before removal, visually inspect your gloves for any signs of contamination or damage.[21]

  • Remove Outer Gloves (if double-gloving): Use a gloved hand to peel the other glove off from the cuff, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.[20]

  • Remove Gown: Unfasten the gown. Pull it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, folding or rolling it into a bundle.[20][22]

  • Exit the Immediate Work Area: Step away from the hazardous area before removing eye and respiratory protection.

  • Remove Face Shield/Goggles: Remove eye protection from the back by lifting the headband.[20][22] Avoid touching the front surface.

  • Remove Inner Gloves: Use the same procedure as in step 2.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[20]

Disposal and Decontamination Plan

Proper disposal is a critical component of the handling lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be discarded into a clearly labeled hazardous waste container.[23]

  • Chemical Waste: Unused this compound and solutions containing it must be treated as hazardous waste.[23][24]

    • Segregation: Do not mix boronic acid waste with other waste streams unless approved by your EHS department.[24] It is incompatible with strong oxidizing agents, acids, and bases.[23]

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[23][24]

  • Spill Cleanup: In the event of a spill, use an absorbent material like sand or vermiculite to contain it.[9] The contaminated absorbent must then be collected and disposed of as hazardous waste.[9]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.